Methyl 3-bromo-4-ethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKXUBTLUYUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551712 | |
| Record name | Methyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113642-05-0 | |
| Record name | Methyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-ethylbenzoate is a halogenated aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its substituted benzene ring structure makes it a versatile building block for the introduction of various functional groups, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable experimental protocols and data for researchers in the field.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 4-ethylbenzoic acid to yield 3-bromo-4-ethylbenzoic acid. The subsequent step is a Fischer esterification of the brominated carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-ethylbenzoic acid
This procedure outlines the bromination of 4-ethylbenzoic acid.
Materials:
-
4-Ethylbenzoic acid
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) (concentrated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylbenzoic acid in dichloromethane.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M sodium hydroxide solution.
-
Collect the aqueous layer containing the sodium salt of the product and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-bromo-4-ethylbenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol details the acid-catalyzed esterification of 3-bromo-4-ethylbenzoic acid with methanol.[1][2]
Materials:
-
3-bromo-4-ethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄) (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-ethylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Characterization Data
Due to the limited availability of experimental data for this compound in the searched literature, the following characterization data is predicted based on analogous compounds and spectroscopic principles. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 250 °C |
| Melting Point | Not available |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H (H-2) |
| ~7.8 | dd | 1H | Ar-H (H-6) |
| ~7.3 | d | 1H | Ar-H (H-5) |
| 3.9 | s | 3H | -OCH₃ |
| 2.8 | q | 2H | -CH₂CH₃ |
| 1.2 | t | 3H | -CH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~145 | Ar-C (C-4) |
| ~135 | Ar-C (C-6) |
| ~131 | Ar-C (C-1) |
| ~129 | Ar-C (C-2) |
| ~128 | Ar-C (C-5) |
| ~123 | Ar-C (C-3) |
| ~52 | -OCH₃ |
| ~25 | -CH₂CH₃ |
| ~15 | -CH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1475 | C=C stretch (aromatic) |
| ~1280, ~1100 | C-O stretch (ester) |
| ~800-600 | C-Br stretch |
MS (Mass Spectrometry)
| m/z (relative intensity) | Fragmentation Ion (Proposed) |
| 242/244 (M⁺) | [C₁₀H₁₁⁷⁹BrO₂]⁺ / [C₁₀H₁₁⁸¹BrO₂]⁺ |
| 211/213 | [M - OCH₃]⁺ |
| 183/185 | [M - COOCH₃]⁺ |
| 104 | [C₈H₈]⁺ (loss of Br and COOCH₃) |
Characterization Workflow
The following workflow outlines the logical steps for the comprehensive characterization of the synthesized this compound.
Conclusion
References
A Technical Guide to the Chemical Properties and Structure of Methyl 3-bromo-4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 3-bromo-4-ethylbenzoate, a valuable intermediate in organic synthesis. It covers the compound's core chemical properties, structural details, synthetic pathways, and predicted analytical characteristics, tailored for professionals in research and development.
Chemical Structure and Identifiers
This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl ester group, an ethyl group, and a bromine atom.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Synonyms | 3-bromo-4-ethylbenzoic acid methyl ester, methyl m-bromo-p-ethylbenzoate | [1] |
| CAS Number | 113642-05-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| InChI | InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | [1] |
| InChIKey | WSYKXUBTLUYUSD-UHFFFAOYSA-N | [1] |
| SMILES | BrC=1C=C(C(=O)OC)C=CC1CC |[1] |
Physicochemical and Computed Properties
The key physical and chemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and storage protocols.
Table 2: Physicochemical and Computed Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 243.10 g/mol | [2][3][4] |
| Exact Mass | 241.99424 Da | [2][3] |
| Appearance | Solid powder | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Boiling Point | 129.7 °C | [2] |
| Density | 1.539 g/cm³ (predicted) | [2] |
| Vapor Pressure | 0.002 mmHg at 25 °C | [2] |
| XLogP3 (Lipophilicity) | 3.3 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Storage Conditions | Store at -20 °C for up to 3 years |[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process starting from 4-ethylbenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.
References
Spectroscopic Analysis of Methyl 3-bromo-4-ethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-bromo-4-ethylbenzoate. It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound like this compound is visualized using a Graphviz diagram. This document serves as a valuable resource for researchers and professionals involved in the synthesis, identification, and quality control of this and related chemical entities.
Introduction
This compound (CAS No. 113642-05-0) is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂. Accurate characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide presents a summary of the expected spectroscopic data for this compound.
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | Ar-H (H-2) |
| ~7.85 | dd | 1H | Ar-H (H-6) |
| ~7.30 | d | 1H | Ar-H (H-5) |
| 3.90 | s | 3H | -OCH₃ |
| 2.75 | q | 2H | -CH₂CH₃ |
| 1.25 | t | 3H | -CH₂CH₃ |
Table 2: ¹³C NMR Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (ester) |
| ~145.0 | Ar-C (C-4) |
| ~133.0 | Ar-C (C-6) |
| ~131.0 | Ar-C (C-1) |
| ~129.0 | Ar-C (C-2) |
| ~127.0 | Ar-C (C-5) |
| ~123.0 | Ar-C (C-3) |
| 52.5 | -OCH₃ |
| 25.5 | -CH₂CH₃ |
| 15.0 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Characteristic)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2970-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280, ~1100 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 242/244 | 95/95 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 211/213 | 100/100 | [M - OCH₃]⁺ (Base peak) |
| 183/185 | 40/40 | [M - COOCH₃]⁺ |
| 104 | 30 | [C₈H₈]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized using a 70 eV electron beam. The resulting fragments are analyzed by a quadrupole mass analyzer. The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel synthesized compound like this compound.
In-Depth Technical Guide: Methyl 3-bromo-4-ethylbenzoate (CAS 113642-05-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and a key application of Methyl 3-bromo-4-ethylbenzoate (CAS No. 113642-05-0). This compound serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly inhibitors of the KRAS G12D mutation, a significant driver in various cancers.
Core Chemical Properties
This compound is a substituted benzoic acid ester. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 113642-05-0 |
| Chemical Name | This compound |
| Synonyms | Benzoic acid, 3-bromo-4-ethyl-, methyl ester |
| Chemical Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol [1] |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)OC)Br |
| InChI Key | WSYKXUBTLUYUSD-UHFFFAOYSA-N |
Commercial Suppliers
This compound is available from various chemical suppliers. The purity and quantity may vary, and it is recommended to request a certificate of analysis before purchase.
| Supplier |
| AK Scientific |
| Angene Chemical |
| BLD Pharm |
| Echemi |
| GIHI CHEMICALS CO.,LIMITED |
| GMR Pharma |
| Sun-shinechem |
| APAC Pharmaceutical, LLC |
Application in Drug Discovery: Synthesis of KRAS G12D Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of deuterated compounds that act as KRAS G12D inhibitors.[1] The KRAS G12D mutation is a prevalent oncogenic driver in many cancers, including pancreatic, colorectal, and lung cancers.[1][2] This mutation leads to a constitutively active KRAS protein, which drives uncontrolled cell proliferation and survival.[1][2]
Experimental Protocol: Grignard Reaction with this compound
The following protocol is adapted from patent literature and describes the reaction of this compound with a Grignard reagent, a common step in the synthesis of more complex molecules.[1]
Objective: To synthesize a tertiary alcohol by reacting this compound with methylmagnesium bromide.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (MeMgBr) in ether (e.g., 1.0 M solution, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric acid (aqueous solution)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A solution of this compound in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C using an ice bath.
-
Methylmagnesium bromide solution is added dropwise to the stirred solution at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours (e.g., 3.5 hours).
-
The progress of the reaction can be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled back to 0°C.
-
The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid.
Experimental Workflow Diagram:
The KRAS G12D Signaling Pathway
The final products synthesized from this compound are designed to inhibit the KRAS G12D mutant protein. KRAS is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
Activated KRAS G12D triggers several downstream signaling pathways that are crucial for cell growth, proliferation, and survival. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3]
KRAS G12D Signaling Pathway Diagram:
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-bromo-4-ethylbenzoate: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release
Methyl 3-bromo-4-ethylbenzoate has emerged as a crucial and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, provides a synthetically useful handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and experimental protocols, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 113642-05-0 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Solid powder |
| Purity | Typically ≥97% |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate |
| Storage | -20°C for long-term storage |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 4-ethylbenzoic acid. The process involves the bromination of the aromatic ring followed by esterification of the carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-ethylbenzoic Acid
A common method for the synthesis of 3-bromo-4-ethylbenzoic acid involves the electrophilic bromination of 4-ethylbenzoic acid.[1] The ethyl group is an ortho, para-director; however, the carboxylic acid is a meta-director. The directing effects of these groups need to be carefully considered to control the regioselectivity of the bromination.[1]
-
Materials: 4-ethylbenzoic acid, bromine (Br₂), iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Procedure:
-
Dissolve 4-ethylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add the Lewis acid catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel.
-
Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Step 2: Synthesis of this compound (Fischer Esterification)
The esterification of 3-bromo-4-ethylbenzoic acid to its methyl ester is commonly achieved via Fischer esterification.[2]
-
Materials: 3-bromo-4-ethylbenzoic acid, methanol (CH₃OH), and a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄).
-
Procedure:
-
Dissolve 3-bromo-4-ethylbenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[2]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with a variety of aryl- or vinylboronic acids or their esters to generate biaryl and styrenyl derivatives, which are common motifs in pharmaceuticals and functional materials.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Coupling Partner | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 (typical) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 10 | 80-92 (typical) |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 75-88 (typical) |
Note: The yields are typical for Suzuki-Miyaura reactions of substituted bromobenzoates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.
Representative Experimental Protocol for Sonogashira Coupling:
-
Materials: this compound, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), an amine base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 50 | 6 | 80-90 (typical) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | DMF | 60 | 8 | 75-88 (typical) |
| 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N (2.0) | Dioxane | 70 | 12 | 70-85 (typical) |
Note: The yields are typical for Sonogashira reactions of substituted bromobenzoates and may vary for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is a powerful tool for the preparation of a wide range of anilines and their derivatives, which are prevalent in many biologically active compounds.
Representative Experimental Protocol for Buchwald-Hartwig Amination:
-
Materials: this compound, a primary or secondary amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide or potassium phosphate), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Extract the product, dry the organic layer, concentrate, and purify by column chromatography.
-
| Amine | Pd Precatalyst/Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 75-90 (typical) |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-85 (typical) |
| n-Butylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 65-80 (typical) |
Note: The yields are typical for Buchwald-Hartwig aminations of substituted bromobenzoates and may vary for this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its strategic placement of functional groups allows for a wide range of transformations, particularly through palladium-catalyzed cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes it an essential tool for the construction of complex molecules in the development of new pharmaceuticals and advanced materials. The experimental protocols provided herein serve as a guide for researchers to effectively utilize this important synthetic intermediate.
References
- 1. 4-Bromo-3-ethylbenzoic acid | 741698-92-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Benzoates
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted benzoates. It details the influence of substituent groups on reactivity, spectroscopic characteristics, and physical constants. Furthermore, it outlines key experimental protocols and explores the relevance of these compounds in the context of drug design and development, with a focus on structure-activity relationships.
I. Physical Properties of Substituted Benzoates
Substituted benzoates are derivatives of benzoic acid, an aromatic carboxylic acid. Their physical properties are significantly influenced by the nature and position (ortho, meta, or para) of the substituents on the benzene ring. These properties are critical for predicting the behavior of these molecules in various systems, including their solubility, membrane permeability, and formulation characteristics in drug development.
General Characteristics
-
Appearance : Many simple alkyl benzoates are colorless liquids with characteristic odors, while others, particularly salts like sodium benzoate, are white crystalline solids.
-
Solubility : The solubility of benzoates is highly dependent on the substituent. The parent sodium benzoate is readily soluble in water, whereas alkyl benzoates are less soluble in water but miscible with many organic solvents. The solubility of substituted alkyl benzoates can be influenced by the dielectric constant of the solvent system.
Quantitative Physical Data
The following table summarizes key physical constants for a selection of common benzoate derivatives.
| Compound | Substituent (R) | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Methyl Benzoate | -H (Methyl Ester) | C₈H₈O₂ | 136.15 | -12 | 199.6 | Sparingly soluble |
| Ethyl Benzoate | -H (Ethyl Ester) | C₉H₁₀O₂ | 150.17 | -34 | 212 | 0.72 mg/mL at 25 °C |
| Benzyl Benzoate | -H (Benzyl Ester) | C₁₄H₁₂O₂ | 212.24 | 21 | 323 | Insoluble |
| Sodium Benzoate | -H (Sodium Salt) | C₇H₅NaO₂ | 144.10 | >300 | Decomposes | 63 g/100 mL at 20 °C |
| Methyl p-Aminobenzoate | p-NH₂ | C₈H₉NO₂ | 151.16 | 110-112 | 185 (16 mmHg) | Slightly soluble |
| Methyl p-Hydroxybenzoate | p-OH | C₈H₈O₃ | 152.15 | 125-128 | 270-275 | 2.5 g/L at 25 °C |
| Methyl p-Nitrobenzoate | p-NO₂ | C₈H₇NO₄ | 181.15 | 94-96 | 279 | Insoluble |
Spectroscopic Properties
Spectroscopy is essential for the structural elucidation and characterization of substituted benzoates.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption, typically found between 1740–1660 cm⁻¹. The exact position is sensitive to the electronic nature of the substituent. Electron-withdrawing groups (EWGs) shift this band to a higher wavenumber, while electron-donating groups (EDGs) shift it lower. Hydrogen bonding, especially in hydroxy-substituted benzoates, can also cause significant shifts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Protons on the aromatic ring typically appear in the δ 7.0-8.5 ppm region. The chemical shifts and splitting patterns are diagnostic of the substitution pattern (ortho, meta, para). The protons of the ester alkyl group appear in the upfield region (e.g., δ ~3.9 ppm for a methyl ester, δ ~4.4 and ~1.4 ppm for an ethyl ester).
-
¹³C NMR : The carbonyl carbon gives a characteristic signal in the δ 165-170 ppm range. Aromatic carbons resonate between δ 120-150 ppm. The chemical shifts provide detailed information about the electronic environment of each carbon atom.
-
II. Chemical Properties and Reactivity
The chemical reactivity of substituted benzoates can be considered at two main sites: the aromatic ring and the carboxyl group. This reactivity is fundamentally governed by the electronic effects (inductive and resonance) of the substituents.
Electronic Effects of Substituents
Substituents alter the electron density of the benzoate system, influencing reaction rates and equilibria.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and halogens decrease electron density on the ring and make the carbonyl carbon more electrophilic. This accelerates nucleophilic attacks on the carbonyl group but deactivates the ring towards electrophilic aromatic substitution.
-
Electron-Donating Groups (EDGs) : Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring and make the carbonyl carbon less electrophilic. This slows nucleophilic attacks on the carbonyl group but activates the ring for electrophilic aromatic substitution.
The Hammett Equation: A Quantitative Approach to Reactivity
In 1937, Louis Plack Hammett developed an equation that provides a linear free-energy relationship to quantify the impact of meta- and para-substituents on the reactivity of benzene derivatives.
log (kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for a reaction with substituent X.
-
k₀ is the rate constant for the unsubstituted reaction.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent X. Positive σ values indicate EWGs, while negative values indicate EDGs.
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. A positive ρ indicates the reaction is favored by EWGs (buildup of negative charge in the transition state), while a negative ρ means it is favored by EDGs (buildup of positive charge).
Caption: The Hammett equation as a Linear Free-Energy Relationship (LFER).
Reactivity at the Carboxyl Group
-
Hydrolysis (Saponification) : The hydrolysis of benzoate esters to a carboxylate salt and an alcohol is a cornerstone reaction. The rate is highly sensitive to substituents. EWGs on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide, thus increasing the hydrolysis rate. Conversely, EDGs decrease the rate.
The table below presents rate constants for the saponification of various substituted methyl benzoates, illustrating these electronic effects.
| Substituent (Position) | Rate Constant (k) (L·mol⁻¹·min⁻¹) | Effect Category |
| para-NO₂ | 102 | Strong EWG |
| meta-NO₂ | 63 | Strong EWG |
| meta-Cl | 9.1 | EWG |
| meta-Br | 8.6 | EWG |
| -H (Unsubstituted) | 1.7 | Reference |
| para-CH₃ | 0.98 | EDG |
| para-OCH₃ | 0.42 | Strong EDG |
| para-NH₂ | 0.06 | Very Strong EDG |
| Data for saponification by NaOH in a dioxane-water mixture at 35°C. |
Reactivity on the Aromatic Ring
-
Electrophilic Aromatic Substitution : The ester group (-COOR) is a deactivating, meta-directing substituent due to its electron-withdrawing nature. Therefore, electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted benzoate will primarily occur at the meta position. The overall reactivity and orientation are further modified by any other substituents present on the ring.
III. Experimental Protocols
Detailed and reproducible experimental methods are fundamental to scientific research. The following section outlines standard protocols for the synthesis and characterization of substituted benzoates.
Protocol 1: Synthesis by Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it forms.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; can be used as solvent, >10 eq)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid and the alcohol.
-
Catalyst Addition : Carefully add the acid catalyst to the mixture while stirring.
-
Reflux : Heat the reaction mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Cool the mixture to room temperature. If a large excess of alcohol was used, remove it via rotary evaporation.
-
Extraction : Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration : Dry the isolated organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification : Purify the crude product by recrystallization (if solid) or column chromatography.
Caption: General experimental workflow for Fischer Esterification.
Protocol 2: Determination of pKa via Titration
This protocol is used to experimentally determine the pKa of a substituted benzoic acid, which is essential for calculating Hammett substituent constants.
Materials:
-
Substituted benzoic acid of known concentration
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
pH meter, calibrated
-
Buret and magnetic stirrer
Procedure:
-
Sample Preparation : Dissolve a precise amount of the substituted benzoic acid in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Titration Setup : Place the benzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill the buret with the standardized NaOH solution.
-
Titration : Slowly add the NaOH solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope.
-
pKa Determination : The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the acid.
IV. Relevance in Drug Development
The tunable electronic and steric properties of substituted benzoates make them valuable scaffolds in medicinal chemistry and drug development.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. The physicochemical properties of substituted benzoates, which can be systematically modified, are ideal for developing QSAR models. Descriptors used in these models often include:
-
Electronic parameters : Hammett constants (σ)
-
Hydrophobic parameters : Partition coefficient (logP)
-
Steric parameters : Molar refractivity (MR), Taft steric parameters
These models help predict the activity of new, unsynthesized compounds, thereby optimizing the lead discovery process and reducing the need for extensive screening.
Caption: A typical workflow for developing a QSAR model.
Sodium Benzoate in Neurotherapeutics
Beyond its use as a preservative, sodium benzoate has gained attention as a potential therapeutic agent for neurological and psychiatric disorders. Its mechanism is linked to the N-methyl-D-aspartate receptor (NMDAR), which is crucial for learning and memory.
Sodium benzoate is an inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a potent co-agonist at the glycine site of the NMDAR. By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDAR-mediated neurotransmission. This mechanism is being explored for treating conditions associated with NMDAR hypofunction, such as schizophrenia and early-phase Alzheimer's disease.
Caption: Mechanism of sodium benzoate on the D-serine/NMDAR pathway.
An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-4-ethylbenzoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on the compound's structural features and established principles of organic chemistry. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this compound.
Introduction to this compound
This compound is an aromatic ester, a class of organic compounds often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a substituted benzene ring, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in various solvents is crucial for its application in synthesis, purification, and formulation.
Chemical Structure:
Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" is the primary determinant of solubility for organic compounds. This principle states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] this compound possesses both polar and non-polar characteristics. The ester group (-COOCH3) and the bromine atom introduce polarity, while the benzene ring and the ethyl group contribute to its non-polar, hydrophobic nature.
Based on its structure, this compound is expected to be sparingly soluble in highly polar solvents like water and more soluble in organic solvents with intermediate to low polarity.[3][4][5] The presence of the ester functional group allows for hydrogen bonding with protic solvents, which can enhance solubility to some extent.[6][7] However, the overall non-polar character of the large aromatic ring and alkyl chain is expected to dominate its solubility behavior in many cases.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate both polar and non-polar parts of the molecule. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent, should be a reasonably good solvent. | |
| Polar Protic | Methanol | Moderately Soluble | Can hydrogen bond with the ester group, but the non-polar part of the molecule may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |
| Slightly Polar | Acetone | Soluble | A good general solvent for many organic compounds. |
| Ethyl Acetate | Soluble | Structurally similar to the solute (an ester), following the "like dissolves like" principle.[8] | |
| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | Soluble | A good solvent for many organic compounds due to its moderate polarity and ether linkage. | |
| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will favorably interact with the benzene ring of the solute. |
| Hexane | Sparingly Soluble | The high non-polar character of hexane may not effectively solvate the polar ester group. | |
| Diethyl Ether | Moderately Soluble | A common, relatively non-polar solvent. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[9][10] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using an orbital shaker at a constant speed for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically 24 to 72 hours.[11] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.
-
Logical Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid organic compound using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[11] However, this relationship should be determined experimentally for each solvent.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively interact with both the polar and non-polar regions of the solute will be most effective.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. youtube.com [youtube.com]
Potential Applications of Methyl 3-bromo-4-ethylbenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-ethylbenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a promising starting material for the synthesis of novel therapeutic agents. Its structure, featuring a bromine atom, a methyl ester, and an ethyl group on a benzene ring, offers multiple reaction sites for chemical modification. The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the ethyl group can influence the compound's lipophilicity and metabolic stability. This guide explores the potential applications of this compound in medicinal chemistry, drawing parallels from structurally similar compounds and outlining prospective synthetic strategies and biological targets.
Physicochemical Properties and Reactivity
This compound is a versatile building block in organic synthesis.[1] Its key reactive sites are the bromine atom, the methyl ester, and the aromatic ring itself. The bromine atom can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a handle for further derivatization.
Synthetic Utility in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential biological activity. The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.
Key Synthetic Transformations
The following diagram illustrates some of the key synthetic reactions that can be performed on this compound to generate a library of diverse compounds.
Potential Therapeutic Applications
Based on the known biological activities of structurally related brominated aromatic compounds, derivatives of this compound could be explored for a variety of therapeutic applications.
Anti-inflammatory and Analgesic Agents
Related compounds, such as Ethyl 4-bromo-3-methylbenzoate, have been utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[2][3] The core structure could be elaborated to target enzymes such as cyclooxygenases (COX-1 and COX-2) or other mediators of inflammation.
Anticancer Agents
Derivatives of bromophenols have shown promising antioxidant and anticancer activities.[4][5] The brominated benzene ring of this compound could serve as a pharmacophore to interact with various anticancer targets. For instance, derivatives could be designed to inhibit protein kinases, which are often dysregulated in cancer.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound.
Neurological Disorders
The core scaffold of this compound is present in some psychoactive substances, suggesting that its derivatives could be designed to interact with targets in the central nervous system. For example, by modifying the substituents, it may be possible to develop ligands for specific neurotransmitter receptors or transporters.
Illustrative Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of a hypothetical derivative of this compound.
Synthesis of a Hypothetical Bi-aryl Derivative (Suzuki Coupling)
Reaction: Methyl 3-(4-methoxyphenyl)-4-ethylbenzoate
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
To a dried flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37 °C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the IC50 value of the test compound.
Hypothetical Quantitative Data
The following table presents hypothetical data for a series of derivatives of this compound evaluated for their COX-2 inhibitory activity.
| Compound ID | R Group (at 3-position) | COX-2 IC50 (µM) |
| M3B-001 | 4-Methoxyphenyl | 0.5 |
| M3B-002 | 3-Fluorophenyl | 1.2 |
| M3B-003 | 2-Thienyl | 0.8 |
| M3B-004 | 4-Pyridyl | 2.5 |
| Celecoxib | (Reference) | 0.04 |
Conclusion
While direct research on the medicinal chemistry applications of this compound is limited, its chemical structure presents a wealth of opportunities for the synthesis of novel, biologically active compounds. Its utility as a versatile building block, particularly in cross-coupling reactions, allows for the creation of large and diverse chemical libraries for screening against a wide range of therapeutic targets. The potential for developing new anti-inflammatory, anticancer, and neurological agents from this scaffold warrants further investigation by the drug discovery and development community.
References
- 1. This compound | CAS 113642-05-0 | Sun-shinechem [sun-shinechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Exploratory Reactions of Methyl 3-bromo-4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-ethylbenzoate is a functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, provides a reactive handle for various cross-coupling reactions. This strategic placement of functional groups allows for the regioselective construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide details key exploratory reactions involving this compound, focusing on Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, providing detailed protocols and quantitative data to facilitate further research and development.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, creating diverse biaryl structures that are prevalent in pharmacologically active molecules.[2] The reaction is valued for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boron-containing byproducts.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, providing a basis for optimization when using this compound.
| Aryl Halide (Example) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[1] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 85-92 |
| 2-Bromotoluene | Methyl 4-boronobenzoate | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12-18 | ~90 |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8-24 | >85[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.[1][3]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] For this compound, this transformation introduces a rigid alkynyl moiety, a valuable linker in medicinal chemistry and materials science. Copper-free protocols have also been developed to prevent the undesired Glaser-type homocoupling of the alkyne.[6]
Data Presentation: Representative Conditions for Sonogashira Coupling
The table below outlines common conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. | Time | Yield (%) |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 h | ~89[7] |
| Aryl Bromide | Terminal Alkyne | (AllylPdCl)₂ (2.5) | - (Copper-Free) | Cs₂CO₃ (2.0) | DMF | RT | 18 h | >90[6] |
| Aryl Bromide | Phenylacetylene | Pd₂(dba)₃ (0.5) | - (Copper-Free) | Cs₂CO₃ (2.0) | Dioxane | 80°C | 24 h | 98 |
| Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70°C | 16 h | 95 |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine (AllylPdCl)₂ (0.025 equiv.) and P(t-Bu)₃ (0.10 equiv.) in anhydrous DMF. Stir for 10 minutes at room temperature to form the active catalyst.
-
To this solution, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 15 mL) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted benzoate.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from aryl halides and amines.[8] This reaction is exceptionally useful for preparing primary and secondary arylamines, which are common structures in pharmaceuticals.[9] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups.[10]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
This table provides a summary of typical conditions used for the amination of aryl bromides.
| Aryl Halide | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.4) | Toluene | 100 | 24 | 98[11] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa (1.4) | Toluene | 100 | 24 | 96[11] |
| Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >90 |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | >85 |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the amination of this compound with a primary or secondary amine.[11]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Celite®
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 equiv.) and anhydrous toluene to the tube.
-
Add the amine (1.2 equiv.) to the mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of complex organic molecules. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the straightforward synthesis of diverse biaryl compounds. The Sonogashira coupling provides a reliable route to arylalkynes, introducing structural rigidity and a reactive handle for further transformations. Finally, the Buchwald-Hartwig amination offers an efficient method for constructing C-N bonds, leading to a wide range of arylamine derivatives. The protocols and data presented in this guide serve as a comprehensive starting point for researchers aiming to leverage the synthetic potential of this versatile intermediate in drug discovery and materials science.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Esterification of 3-Bromo-4-ethylbenzoic Acid to Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-bromo-4-ethylbenzoate via the esterification of 3-bromo-4-ethylbenzoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1][2][3][4] This protocol is intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, which can serve as a valuable intermediate in the development of pharmaceutical agents and other fine chemicals.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. This compound is a substituted aromatic ester that can be a key building block in medicinal chemistry and materials science. The presence of the bromo and ethyl groups on the benzene ring offers sites for further functionalization, making it a versatile intermediate. The Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[3][5]
Chemical Reaction
References
Application Notes and Protocols: The Utility of Methyl 3-bromo-4-ethylbenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-4-ethylbenzoate is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a bromine atom ortho to an ethyl group and meta to a methyl ester, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex molecular architectures found in many drug candidates.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] Using this compound as the aryl halide partner, a diverse range of substituted biphenyl-3-carboxylic acid methyl esters can be synthesized. These biphenyl structures are prevalent in a number of pharmacologically active molecules.[2][3]
Application:
This reaction is particularly useful for the synthesis of intermediates for anti-inflammatory drugs, antihypertensive agents, and other therapeutic compounds where a substituted biphenyl moiety is a key pharmacophore.[4]
Quantitative Data Summary:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, providing a baseline for experiments with this compound.
| Aryl Halide (Analogous) | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [5] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 16 | 88 | [6] |
| 4-Bromotoluene | (2-Formylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Na₂CO₃ (2.0) | Toluene | 110 | 10 | 92 | [7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.[6]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8] This reaction is instrumental in synthesizing aryl amines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines to produce valuable pharmaceutical intermediates.
Application:
This methodology is widely used in medicinal chemistry to synthesize compounds targeting a variety of receptors and enzymes, where the arylamine moiety is a critical component for biological activity.
Quantitative Data Summary:
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.
| Aryl Halide (Analogous) | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 4-Methoxyaniline | Pd₂(dba)₃ (5) | XPhos (10) | K-t-butoxide (1.4) | Toluene | 100 | 4 | 81 | [8] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiO-t-Bu (1.5) | Toluene | 110 | 24 | 98 | [9] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaO-t-Bu (1.2) | Toluene | 90 | 18 | 85 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., XPhos, 0.05 mmol).
-
Reagent Addition: Add this compound (0.5 mmol), the amine (0.6 mmol), and the base (e.g., sodium tert-butoxide, 0.7 mmol).
-
Solvent and Reaction: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene (5 mL). Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-aryl amine.[8]
Signaling Pathway for Buchwald-Hartwig Amination
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Synthetic Routes to Functionalized Biphenyls from Methyl 3-bromo-4-ethylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized biphenyls starting from methyl 3-bromo-4-ethylbenzoate. Biphenyl scaffolds are crucial components in numerous pharmaceuticals and functional materials. The methods outlined below utilize robust and versatile palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Overview of Synthetic Strategies
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex molecules. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: Reaction of the aryl bromide with an organoboron reagent.
-
Stille Coupling: Coupling with an organotin compound.
-
Negishi Coupling: Reaction with an organozinc reagent.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
These methods provide access to a wide array of functionalized biphenyl derivatives, which are valuable intermediates in drug discovery and materials science.
Core Synthetic Workflow
The general workflow for the synthesis of functionalized biphenyls from this compound is depicted below. The choice of coupling partner dictates the specific functionalization of the resulting biphenyl.
Caption: General workflow for the synthesis of functionalized biphenyls.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with aryl bromides, providing a comparative overview of these synthetic routes.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-90 |
| Negishi | Organozinc reagent | Pd(dppf)Cl₂ (3) | - | - | THF | 65 | 5 | 75-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2-1.4) | Toluene | 80-110 | 12-24 | 70-90 |
Note: These are representative conditions and may require optimization for specific substrates.
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Protocol 2: Negishi Coupling for the Synthesis of a Biaryl Derivative
This protocol outlines a procedure for the Negishi coupling of an aryl halide with an organozinc reagent, adapted for the synthesis of a biphenyl derivative from this compound.
Reaction Scheme:
Materials:
-
This compound
-
p-Tolylmagnesium chloride (or other Grignard reagent, 1.7 equivalents)
-
Zinc chloride (ZnCl₂, 1.0 M solution in ether, 1.7 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
1N Hydrochloric acid
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
To a solution of the Grignard reagent (e.g., p-tolylmagnesium chloride, 1.7 eq) in THF under an inert atmosphere, add a solution of zinc chloride (1.7 eq) in ether at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the organozinc reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and Pd(dppf)Cl₂ (0.03 eq) in anhydrous THF.
-
Add the freshly prepared organozinc reagent solution to the mixture of the aryl bromide and catalyst.
-
Heat the reaction mixture to 65 °C and stir for 5-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the functionalized biphenyl.
-
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of an Arylamine Derivative
This protocol provides a general method for the palladium-catalyzed amination of this compound.[1]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add the this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.
Mechanistic Overview of Key Reactions
The catalytic cycles of these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Stille, and Negishi), and reductive elimination. The Buchwald-Hartwig amination follows a similar cycle involving amine coordination and deprotonation.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Fischer Esterification of Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Fischer esterification of various brominated benzoic acids. This classic acid-catalyzed esterification is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science.
Introduction
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] For the synthesis of methyl esters of brominated benzoic acids, methanol is used in excess to drive the equilibrium towards the product.[2] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[3][4][5] The position of the bromine substituent on the benzoic acid ring can influence the reaction rate and yield due to steric and electronic effects.
Comparative Data of Fischer Esterification
The following table summarizes typical reaction conditions and yields for the Fischer esterification of various brominated benzoic acids with methanol.
| Brominated Benzoic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic Acid | Methanol | H₂SO₄ | Reflux (~65) | 6 | ~91% | [6] |
| 3-Bromobenzoic Acid | Methanol | H₂SO₄ | Reflux (~65) | 10 | 85% | [7] |
| 4-Bromobenzoic Acid | Methanol | H₂SO₄ | Reflux (~65) | 5 | ~97% | [4] |
| 4-Bromo-2-methylbenzoic Acid | Methanol | H₂SO₄ | Reflux (~65) | 6 | Not specified | [5] |
| 3,5-Dibromobenzoic Acid | Methanol | H₂SO₄ | Reflux (~65) | Not specified | Not specified | General Protocol |
Experimental Protocols
The following are detailed protocols for the Fischer esterification of specific brominated benzoic acids.
General Protocol for Fischer Esterification of Brominated Benzoic Acids
This protocol can be adapted for various brominated benzoic acids where specific literature procedures are unavailable.
Materials:
-
Brominated benzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as solvent, ~10-20 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the brominated benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for the desired time (typically 5-10 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.[8]
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl bromobenzoate.
-
If necessary, purify the crude product by column chromatography on silica gel or recrystallization.[7]
Synthesis of Methyl 3-Bromobenzoate[7]
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Anhydrous Methanol (excess)
-
Concentrated Sulfuric Acid (catalytic)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve 3-bromobenzoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-bromobenzoate (85% yield).
Synthesis of Methyl 4-Bromobenzoate[4]
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Methanol (excess)
-
Concentrated Sulfuric acid (catalytic)
Procedure:
-
Suspend 4-bromobenzoic acid in methanol.
-
Add concentrated sulfuric acid as a catalyst.
-
Heat the mixture under reflux for approximately 5 hours.
-
Cool the mixture to -10°C over 10 hours and let it stand for 5 hours to allow the product to crystallize.
-
Isolate the crystalline product by filtration and wash the filter cake with cold methanol.
-
Drying yields methyl 4-bromobenzoate.
Workflow and Mechanism Diagrams
The following diagrams illustrate the general experimental workflow and the mechanism of the Fischer esterification.
Caption: Experimental workflow for the Fischer esterification of brominated benzoic acids.
Caption: Simplified mechanism of the Fischer esterification reaction.
Purification and Troubleshooting
-
Removal of Unreacted Acid: The primary impurity is often the unreacted brominated benzoic acid. This can be effectively removed by washing the organic extract with a mild base such as a saturated solution of sodium bicarbonate.[8] The unreacted acid will be converted to its water-soluble sodium salt and move to the aqueous layer.
-
Purification of the Ester: The resulting methyl bromobenzoate can be further purified by column chromatography on silica gel or by recrystallization.[7] For recrystallization, a common solvent system is a mixture of an alcohol (like methanol or ethanol) and water, or a hydrocarbon solvent like hexane with a more polar solvent such as ethyl acetate.[9]
-
Low Yields: Fischer esterification is an equilibrium process. To maximize the yield, use a large excess of the alcohol (methanol in this case) and ensure all reagents are anhydrous, as water can shift the equilibrium back towards the reactants.[2] The use of a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed can also improve yields.[10]
-
Steric Hindrance: Benzoic acids with substituents in the ortho position (like 2-bromobenzoic acid) may exhibit slower reaction rates due to steric hindrance. In such cases, longer reaction times or alternative, milder esterification methods might be considered.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols: Derivatization of Methyl 3-bromo-4-ethylbenzoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-bromo-4-ethylbenzoate is a versatile chemical scaffold for the development of novel small molecule libraries intended for biological screening. The presence of a bromine atom on the aromatic ring serves as a crucial functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient synthesis of a diverse range of derivatives. By introducing different chemical moieties at this position, researchers can explore the structure-activity relationship (SAR) and identify compounds with potential therapeutic value. These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, followed by standard protocols for primary biological screening.
Application Note 1: Synthesis of a Diverse Chemical Library
The derivatization of this compound is efficiently achieved using modern cross-coupling methodologies. These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for library synthesis.[1][2][3]
Experimental Workflow for Derivatization
The overall workflow involves parallel synthesis using the starting material and various coupling partners, followed by purification to generate a library of distinct compounds ready for biological evaluation.
References
Application Note: A Protocol for the Purification of Methyl 3-bromo-4-ethylbenzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-bromo-4-ethylbenzoate is an aromatic ester that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Flash column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] In this normal-phase chromatography protocol, silica gel, a polar adsorbent, is used as the stationary phase.[4] The mobile phase, or eluent, is a mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate).[5] Compounds in the crude mixture are passed through the column, and their separation is achieved because less polar components travel faster with the mobile phase, while more polar components are retained more strongly by the stationary phase.[4] The polarity of the eluent is optimized to achieve a balance between compound mobility and separation, with an ideal Thin-Layer Chromatography (TLC) retention factor (Rƒ) of 0.2-0.35 for the target compound.[6]
Key Experimental Parameters
The following table summarizes the key quantitative parameters for the successful purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for flash chromatography.[6] |
| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | A common and effective solvent system for aromatic esters.[5][7] |
| TLC Optimization | Target Rƒ of ~0.25 | Ensures good separation and a reasonable elution time.[6] |
| Initial Eluent Composition | 95:5 (Hexanes:Ethyl Acetate) | A good starting point for TLC analysis. Adjust as needed.[5] |
| Elution Method | Isocratic or Gradient | Isocratic is simpler; a shallow gradient may improve separation. |
| Sample Loading | Dry Loading | Recommended for better resolution by preventing band broadening. |
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)[4]
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The crucial first step is to determine the optimal mobile phase composition using TLC.[3]
-
Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp.
-
The ideal solvent system is one that moves the desired product to an Rƒ value of approximately 0.2 to 0.3, with good separation from impurities.[6] For this compound, a system of 95:5 to 90:10 Hexanes:Ethyl Acetate is a typical starting point.
Step 2: Column Preparation (Wet-Packing Method)
Properly packing the column is essential to avoid channels or cracks that lead to poor separation.[8]
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand.[6]
-
In a separate beaker, prepare a slurry of silica gel in the chosen initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The slurry should be pourable but not overly dilute.
-
Pour the silica slurry into the column. Use a funnel to prevent spilling.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform bed.[6]
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale). Never let the solvent level drop below the top of the silica bed.[9]
-
Once packed, add a final thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the prepared eluent to the top of the column using a pipette, ensuring the top layer is not disturbed.
-
Open the stopcock and begin collecting the eluting solvent in sequentially labeled test tubes or flasks.[3]
-
Maintain a constant level of eluent at the top of the column to avoid it running dry.
-
Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute).[6]
Step 5: Fraction Analysis and Product Isolation
-
Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Combine the fractions that show a single spot corresponding to the Rƒ of this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[9]
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 3-bromo-4-ethylbenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-bromo-4-ethylbenzoate as a versatile building block in the synthesis of advanced materials, including liquid crystals and conjugated polymers. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules for materials science applications.
Application in the Synthesis of Calamitic Liquid Crystals
This compound is an excellent precursor for the synthesis of calamitic (rod-like) liquid crystals. The presence of the bromine atom allows for the extension of the molecular core through cross-coupling reactions, a critical step in creating the anisotropic molecular structures necessary for liquid crystalline behavior. The ethyl and methyl ester groups provide a basis for further modification to tune the mesophase properties.
A common strategy involves the Suzuki-Miyaura coupling reaction to introduce a second phenyl ring, thereby creating a biphenyl core structure, which is a common mesogen (the rigid part of a liquid crystal molecule).
This protocol outlines the synthesis of Methyl 4-ethyl-3-(4-propylphenyl)benzoate, a potential liquid crystal intermediate, from this compound and 4-propylphenylboronic acid.
Materials:
-
This compound
-
4-Propylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-propylphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 4-Propylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
Logical Workflow for Liquid Crystal Precursor Synthesis:
Workflow for the synthesis of a liquid crystal precursor.
Application in the Synthesis of Conjugated Polymers
This compound can also serve as a monomer in the synthesis of conjugated polymers, which are materials of great interest for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Heck reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon double bonds to create poly(p-phenylenevinylene) (PPV) type structures.
This protocol details the synthesis of Methyl 4-ethyl-3-styrylbenzoate, a key structural motif in PPV-type polymers, through the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Sealed tube for pressure reactions
Procedure:
-
In a sealable reaction tube, dissolve this compound (1.0 eq) and styrene (1.5 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(OAc)₂ (3 mol%) and P(o-tol)₃ (6 mol%) to the reaction mixture.
-
Seal the tube tightly and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 24 | 80-90 |
Signaling Pathway for Heck Reaction Catalytic Cycle:
Catalytic cycle of the Heck reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Methyl 3-bromo-4-ethylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromo-4-ethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in a Suzuki coupling reaction?
This compound can present several challenges in Suzuki coupling reactions. The electron-withdrawing nature of the methyl ester group can influence the oxidative addition step. While often beneficial, it can also affect catalyst and ligand selection. Additionally, steric hindrance from the ethyl group ortho to the bromine may slow down the reaction rate and require more robust catalytic systems.
Q2: Which palladium catalyst is most effective for the Suzuki coupling of this compound?
The choice of palladium catalyst is critical. For electron-deficient aryl bromides like this compound, more robust catalyst systems are often required than the traditional Pd(PPh₃)₄.[1] Buchwald-type palladacycle precatalysts, when combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, are frequently more effective.[1]
Q3: What role does the base play in this reaction, and which one should I choose?
The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex. For substrates with base-sensitive functional groups like the methyl ester in this compound, milder bases are recommended to prevent hydrolysis. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices. Stronger bases like sodium hydroxide should be used with caution.
Q4: What are the most common side reactions, and how can they be minimized?
Common side reactions in Suzuki couplings include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol esters).[2]
-
Homocoupling: The dimerization of the boronic acid or the aryl halide. This is often caused by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere is crucial.[3]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be mitigated by using weaker bases and carefully selecting the solvent.[3][4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent degradation. For this substrate, consider a more active catalyst system like a Buchwald palladacycle with an electron-rich, bulky ligand (e.g., XPhos, SPhos).[1] |
| Inappropriate Base | The base may be too weak to activate the boronic acid effectively. Consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If your substrate is sensitive to strong bases, KF can be a milder alternative. |
| Suboptimal Solvent | The solvent polarity can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. Screen different solvent systems to find the optimal one for your specific coupling partners. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (80-110 °C) to proceed efficiently.[1] If the reaction is sluggish, gradually increase the temperature while monitoring for potential decomposition. |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] |
| Protodeboronation Product | The boronic acid is unstable under the reaction conditions. The base may be too strong or the reaction time too long. | Use a milder base such as KF.[2] Consider converting the boronic acid to a more stable pinacol ester. Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Dehalogenation Product | The palladium(II) intermediate is reacting with a hydride source. | Use a weaker base. Ensure the solvent is not a source of hydrides (e.g., some alcohols under certain conditions).[3][4] |
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions with substrates analogous to this compound.
Table 1: Comparison of Palladium Catalysts and Ligands
Reaction: 4-Bromoanisole with Phenylboronic acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | 97 |
Data adapted from a representative table for various aryl halides.[5] Conditions should be optimized for this compound.
Table 2: Comparison of Bases
Reaction: Aryl Halide with Phenylboronic Acid
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ (2.0) | Toluene/H₂O | 100 | 95 |
| K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 92 |
| Cs₂CO₃ (2.5) | THF | 80 | 88 |
| Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 97 |
Data adapted from a representative table.[5] The choice of base can significantly impact the reaction outcome and should be optimized.
Table 3: Comparison of Solvents
Reaction: 4-bromotoluene with phenylboronic acid catalyzed by Pd(PPh₃)₄ with K₂CO₃
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O | 100 | 12 | 85 |
| Dioxane/H₂O | 90 | 8 | 92 |
| DMF | 110 | 6 | 78 |
| THF/H₂O | 80 | 16 | 88 |
This table provides a general comparison; optimal solvent choice is substrate-dependent.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid (or ester), the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent and degassed water (a common ratio is 4:1 to 10:1 organic solvent to water) via cannula or syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material. Reactions can take from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
"common side reactions in the synthesis of Methyl 3-bromo-4-ethylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-4-ethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Electrophilic Bromination: 4-Ethylbenzoic acid is brominated to yield 3-bromo-4-ethylbenzoic acid.
-
Fischer Esterification: The resulting 3-bromo-4-ethylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to produce the final product, this compound.
Alternatively, the starting material can be Methyl 4-ethylbenzoate, which is then directly brominated.
Q2: What are the most common side reactions during the bromination step?
The primary side reactions during the electrophilic bromination of 4-ethylbenzoic acid or its methyl ester are:
-
Dibromination: The formation of Methyl 3,5-dibromo-4-ethylbenzoate can occur due to the activating nature of the ethyl group.[1]
-
Benzylic Bromination: Under certain conditions, particularly with radical initiators or UV light, bromination can occur on the ethyl group's benzylic position, leading to the formation of Methyl 3-bromo-4-(1-bromoethyl)benzoate.
-
Formation of other isomers: While the directing effects of the carboxyl and ethyl groups favor bromination at the 3-position, minor amounts of other positional isomers may be formed.
Q3: What are the key challenges during the Fischer esterification step?
Fischer esterification is a reversible reaction. The main challenge is driving the equilibrium towards the product side to achieve a high yield. Incomplete reaction will result in the presence of the starting material, 3-bromo-4-ethylbenzoic acid, in the final product mixture.[2][3][4][5][6]
Q4: How can I purify the final product, this compound?
Purification typically involves:
-
Workup: After the reaction, the mixture is often diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[2][4][5][6]
-
Chromatography: Column chromatography is an effective method for separating the desired product from side products and other impurities.
-
Recrystallization: If the product is a solid, recrystallization can be used to obtain a highly pure compound.
Troubleshooting Guides
Problem 1: Low Yield of Monobrominated Product and Formation of Dibrominated Byproduct
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to the mass of Methyl 3,5-dibromo-4-ethylbenzoate.
-
The isolated yield of the desired this compound is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use no more than 1.0-1.1 equivalents. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further bromination. |
| High Reaction Temperature | Perform the bromination at a lower temperature to increase selectivity for monobromination. |
| Inappropriate Solvent | Use a non-polar solvent to help control the reaction rate. |
Problem 2: Presence of Benzylic Bromination Byproduct
Symptoms:
-
Mass spectrometry indicates the presence of a compound with a mass corresponding to a dibrominated product, but with a different fragmentation pattern than the aromatic dibromination product.
-
NMR analysis shows complex signals in the aliphatic region, suggesting substitution on the ethyl group.
Possible Causes & Solutions:
| Cause | Solution |
| Radical Reaction Conditions | Avoid exposure to UV light unless benzylic bromination is desired. Ensure the reaction is performed in the dark. |
| Use of Radical Initiators | If using a brominating agent like N-bromosuccinimide (NBS), avoid the use of radical initiators such as AIBN or benzoyl peroxide. |
| High Temperatures | High reaction temperatures can promote radical formation. Conduct the reaction at the lowest effective temperature. |
Problem 3: Incomplete Fischer Esterification
Symptoms:
-
TLC analysis of the crude product shows a spot corresponding to the starting carboxylic acid.
-
The isolated product is acidic, or the yield is low.
-
NMR analysis shows the presence of both the ester and the carboxylic acid protons.
Possible Causes & Solutions:
| Cause | Solution |
| Equilibrium Not Shifted to Products | Use a large excess of methanol (can also be used as the solvent) to drive the equilibrium towards the ester.[2][3][4][5][6] |
| Water Present in the Reaction | Use anhydrous methanol and a dry apparatus. The water produced during the reaction can be removed using a Dean-Stark trap if a solvent like toluene is used. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC until the starting material is no longer visible. |
Data Presentation
The following table summarizes the expected products and common side products in the synthesis of this compound, along with their molecular weights.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Starting Material | |
| 3-Bromo-4-ethylbenzoic Acid | C₉H₉BrO₂ | 229.07 | Intermediate | |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Desired Product | |
| Methyl 3,5-dibromo-4-ethylbenzoate | C₁₀H₁₀Br₂O₂ | 321.99 | Side Product (Dibromination) | |
| Methyl 3-bromo-4-(1-bromoethyl)benzoate | C₁₀H₁₀Br₂O₂ | 321.99 | Side Product (Benzylic Bromination) |
Experimental Protocols
Key Experiment 1: Bromination of 4-Ethylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-ethylbenzoic acid can be purified by recrystallization or used directly in the next step.
Key Experiment 2: Fischer Esterification of 3-Bromo-4-ethylbenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-ethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents).[2][3][4][5][6]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2][4][5][6] Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and common side reactions in the synthesis.
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. studylib.net [studylib.net]
Technical Support Center: Purification of Crude Methyl 3-bromo-4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of crude Methyl 3-bromo-4-ethylbenzoate. Our aim is to equip researchers with the necessary information to overcome common obstacles encountered during the purification process, ensuring the acquisition of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route but typically include:
-
Unreacted Starting Material: 4-Ethylbenzoic acid or its methyl ester.
-
Di-brominated Byproduct: Primarily Methyl 3,5-dibromo-4-ethylbenzoate, formed from over-bromination of the aromatic ring. The ethyl and methoxycarbonyl groups are ortho, para-directing activators, making the positions ortho to the ethyl group and meta to the carboxyl group susceptible to further bromination.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and unreacted brominating agents or catalysts.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: An oily crude product can be caused by a high concentration of impurities that depress the melting point or the presence of residual solvent.
-
Troubleshooting:
-
Ensure the crude product is thoroughly dried under high vacuum to remove any remaining solvent.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound, if available.
-
If the product remains oily, it is advisable to proceed directly to column chromatography for purification.
-
Q3: I'm having trouble separating the product from the di-brominated impurity by column chromatography. What can I do?
A3: The polarity of this compound and its di-brominated analog can be very similar, making chromatographic separation challenging.
-
Troubleshooting:
-
Optimize the Solvent System: Use a less polar solvent system to increase the separation (e.g., a lower percentage of ethyl acetate in hexane). Running a gradient elution, starting with a very low polarity and gradually increasing it, can improve resolution.
-
Silica Gel Mesh Size: Employing a higher mesh size silica gel (e.g., 230-400 mesh) can provide a greater surface area and better separation.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry-loading the sample onto a small amount of silica gel is often beneficial.
-
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
-
Solvent Screening: It is recommended to perform small-scale solvent screening. Based on the structure (aromatic ester), good starting points for single or mixed solvent systems include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Methanol
-
Isopropanol
-
-
General Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Troubleshooting Guides
Purification by Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent polarities. For this compound, start with low percentages of ethyl acetate in hexane (e.g., 2-10%). |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate). |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| Streaking or Tailing of Spots on TLC/Column | The compound is too polar for the solvent system; potential interaction with silica. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in the eluent) or try a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Purification by Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve in Hot Solvent | Insufficient solvent; incorrect solvent choice. | Add more hot solvent in small portions. If the product still does not dissolve, a different solvent is required. |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the flask or adding a seed crystal. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Use a lower boiling point solvent. Ensure slow cooling to room temperature before placing in an ice bath. |
| Low Recovery of Purified Product | Too much solvent was used; crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 243.10 | 298.54[1] | Solid (exact m.p. not widely reported) | Soluble in DMSO.[2] |
| 4-Ethylbenzoic acid | 150.17 | ~270 | 112-113[3] | Insoluble in water; soluble in benzene and toluene.[3] |
| Methyl 3,5-dibromo-4-ethylbenzoate (estimated) | 321.99 | >300 | Higher than the mono-bromo product | Likely similar solubility profile to the product, but less soluble in non-polar solvents. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of 95:5 hexane:ethyl acetate.
-
Visualize the spots under UV light. The product should have an Rf value of approximately 0.2-0.4. Adjust the solvent system if necessary.
-
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 65:35 v/v). The mobile phase may need to be optimized depending on the specific column and system. The addition of 0.1% formic acid can improve peak shape.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25°C.
-
Detection wavelength: 227 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is determined by the area percentage of the main peak.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Decision-making workflow for the initial purification strategy of crude this compound.
References
Technical Support Center: Hydrolysis of Methyl Esters in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acidic hydrolysis of methyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of acid-catalyzed methyl ester hydrolysis?
Acid-catalyzed ester hydrolysis is the reverse reaction of Fischer esterification.[1][2] In this reaction, an ester reacts with water in the presence of an acid catalyst to produce a carboxylic acid and an alcohol.[3][4] For a methyl ester, the products are the corresponding carboxylic acid and methanol. The reaction is an equilibrium process.[2][5]
Q2: Why is an excess of water used in this reaction?
Because the hydrolysis of an ester in the presence of an acid catalyst is a reversible reaction, Le Chatelier's principle is applied to drive the reaction to completion.[1][2] By using a large excess of water, the equilibrium is shifted towards the products (carboxylic acid and methanol), maximizing the yield of the desired carboxylic acid.[2][4][6]
Q3: Which acids are typically used as catalysts?
Strong mineral acids such as dilute sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts for this reaction.[2][7] The choice of acid can depend on the specific substrate and the desired reaction conditions.
Q4: What is the difference between acid-catalyzed and base-catalyzed (saponification) ester hydrolysis?
Acid-catalyzed hydrolysis is a reversible process, whereas base-catalyzed hydrolysis (saponification) is irreversible.[2][8] Saponification uses a stoichiometric amount of base (e.g., NaOH) and proceeds to completion because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.[8][9] While saponification often results in higher yields, the acidic workup required to protonate the carboxylate salt can sometimes be problematic for sensitive molecules.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My reaction has not gone to completion, and I still have a significant amount of starting methyl ester. What are the possible causes and solutions?
A: Incomplete hydrolysis is a common issue due to the reversible nature of the reaction.[2][3] Several factors could be contributing to this:
-
Insufficient Water: Ensure a large excess of water is present in the reaction mixture to drive the equilibrium towards the products.[2]
-
Inadequate Catalyst Concentration: The concentration of the acid catalyst may be too low. A higher catalyst concentration can increase the reaction rate.
-
Low Reaction Temperature: The rate of hydrolysis is temperature-dependent. Increasing the reaction temperature, often to reflux, can significantly accelerate the reaction.[10]
-
Poor Solubility: If the methyl ester is not sufficiently soluble in the aqueous acidic solution, the reaction will be slow. The addition of a co-solvent like dioxane or THF can sometimes improve solubility, though this can complicate work-up.
-
Methanol Accumulation: As the reaction proceeds, the accumulation of methanol can shift the equilibrium back towards the starting materials. In some cases, removal of methanol by distillation during the reaction can be employed to drive the reaction forward.[11]
Issue 2: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating my carboxylic acid product from the reaction mixture. What are the best practices for purification?
A: The purification of the carboxylic acid product can be challenging. Here are some common strategies:
-
Extraction: After neutralizing the excess acid catalyst, the carboxylic acid can often be extracted into an organic solvent.
-
First, remove any organic co-solvents under reduced pressure.
-
Neutralize the remaining aqueous solution carefully with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted ester and other neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least three units below the pKa of the carboxylic acid.[12]
-
Extract the precipitated or dissolved carboxylic acid into a fresh portion of organic solvent.[12]
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the product.[12]
-
-
Crystallization: If the carboxylic acid is a solid, it can often be purified by recrystallization from an appropriate solvent system.[12]
-
Chromatography: While possible, column chromatography on silica gel can sometimes be problematic for carboxylic acids due to their polarity and potential for tailing. It is also possible for some esters to hydrolyze on the acidic silica gel itself.[13] If chromatography is necessary, using a solvent system containing a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) can improve separation.[13]
Issue 3: Potential Side Reactions
Q: Are there any common side reactions I should be aware of during acidic hydrolysis?
A: The primary "side reaction" is the reverse esterification reaction.[2] However, under harsh acidic conditions (high temperatures, concentrated acid), other side reactions can occur, depending on the structure of the substrate:
-
Dehydration: If the substrate contains a sensitive alcohol functionality, dehydration to form an alkene may occur.
-
Rearrangement: Carbocation-mediated rearrangements can happen in molecules with susceptible structures.
-
Discoloration: At high temperatures, some organic compounds may decompose or polymerize, leading to discoloration of the reaction mixture.[11]
Experimental Protocols & Data
General Experimental Protocol
A typical procedure for the acid-catalyzed hydrolysis of a methyl ester involves heating the ester under reflux with a dilute strong acid.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the methyl ester and a dilute aqueous solution of a strong acid (e.g., 1-6 M HCl or H₂SO₄). A large molar excess of water should be used.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Purification: Follow the appropriate purification procedure as outlined in the "Difficulty in Product Isolation and Purification" section above.
Table of Typical Reaction Conditions
The optimal conditions for methyl ester hydrolysis can vary significantly depending on the specific substrate. The following table provides a general overview of typical reaction parameters.
| Parameter | Typical Range | Notes |
| Acid Catalyst | HCl, H₂SO₄ | Other strong acids can also be used. |
| Acid Concentration | 1 M - 6 M | Higher concentrations can lead to faster reaction rates but also increase the risk of side reactions. |
| Temperature | 70°C - 110°C (Reflux) | Higher temperatures generally lead to faster reactions.[10][14] For some substrates, lower temperatures may be sufficient. |
| Reaction Time | 2 - 24 hours | Reaction time is highly dependent on the substrate, temperature, and acid concentration. |
| Water to Ester Ratio | At least 1:1 (molar) | A large excess is preferable to drive the equilibrium.[14][15] |
Visualized Workflows
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting decision tree for incomplete methyl ester hydrolysis.
General Purification Workflow
Caption: General workflow for the purification of a carboxylic acid.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 11. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
Technical Support Center: Analysis of Methyl 3-bromo-4-ethylbenzoate by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Methyl 3-bromo-4-ethylbenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the NMR analysis of this compound and its potential impurities.
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While specific experimental data can vary slightly based on the solvent and spectrometer frequency, the expected ¹H NMR chemical shifts for this compound in CDCl₃ are estimated as follows. The aromatic protons will appear in the range of 7.0-8.5 ppm. The quartet of the ethyl group is expected around 2.7 ppm and the triplet around 1.2 ppm. The methyl ester protons will be a singlet at approximately 3.9 ppm.
Q2: My aromatic signals are overlapping. How can I resolve them?
A2: Overlapping signals in the aromatic region can be a challenge. Here are a few troubleshooting steps:
-
Use a higher field spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will provide better signal dispersion.
-
Change the deuterated solvent: Switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals even if they are partially overlapped.
Q3: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
A3: Unexpected peaks in the spectrum can arise from several sources:
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., ethyl acetate, dichloromethane, hexanes) are common impurities.
-
Starting Materials: Incomplete reaction can lead to the presence of the starting material, 3-bromo-4-ethylbenzoic acid.
-
Byproducts: The esterification reaction might produce side products. For instance, if the ethanol used for esterification (if producing an ethyl ester) contains methanol, you might see the corresponding methyl ester.
-
Grease: Contamination from glassware can introduce broad signals, typically in the 0.5-1.5 ppm region.
Q4: How can I confirm the presence of the starting material, 3-bromo-4-ethylbenzoic acid?
A4: The carboxylic acid proton of 3-bromo-4-ethylbenzoic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. This peak will disappear upon shaking the NMR sample with a drop of D₂O due to proton-deuterium exchange.
Q5: The integration of my peaks seems incorrect. What could be the issue?
A5: Inaccurate integration can be caused by:
-
Poor phasing and baseline correction: Ensure that the spectrum is properly phased and the baseline is flat before integrating the signals.
-
Signal saturation: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to inaccurate integrals. For quantitative analysis, a longer relaxation delay is necessary.
-
Overlapping peaks: If peaks are not well-resolved, integrating them accurately can be difficult.
Quantitative Data Summary
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are based on data from structurally similar compounds and may vary depending on experimental conditions.
Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Ar-H | -OCH₃ | -CH₂- (Ethyl) | -CH₃ (Ethyl) | Other |
| This compound | 7.0 - 8.2 (m) | ~3.9 (s) | ~2.7 (q) | ~1.2 (t) | |
| 3-bromo-4-ethylbenzoic acid | 7.0 - 8.2 (m) | ~2.7 (q) | ~1.2 (t) | >10 (br s, COOH) | |
| Ethyl Acetate | 4.12 (q) | 1.26 (t) | 2.05 (s) | ||
| Dichloromethane | 5.30 (s) |
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C=O | Ar-C | -OCH₃ | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound | ~166 | 120 - 140 | ~52 | ~29 | ~15 |
| 3-bromo-4-ethylbenzoic acid | >170 | 120 - 140 | ~29 | ~15 |
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain good resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum (e.g., to the residual solvent peak or TMS).
-
Visualizations
Caption: Workflow for identifying impurities in this compound by NMR.
Technical Support Center: Improving Regioselectivity of Reactions with Substituted Bromobenzoates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in reactions involving substituted bromobenzoates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of poly-substituted bromobenzoates?
A1: The regioselectivity of cross-coupling reactions on poly-substituted bromobenzoates is primarily governed by a combination of electronic effects, steric hindrance, the nature of the catalyst and ligand, and reaction conditions such as solvent and temperature.[1] Electronic effects determine the inherent reactivity of the C-Br bonds, with electron-withdrawing groups generally increasing the reactivity of the adjacent C-Br bond.[2] Steric hindrance around a bromine atom can impede the approach of the bulky catalyst complex, favoring reaction at a less hindered site. The choice of palladium catalyst and phosphine ligand is critical, as bulky and electron-rich ligands can often override inherent electronic effects to favor the less sterically hindered position.[1]
Q2: I am observing a mixture of regioisomers in my Suzuki-Miyaura coupling of a dibromobenzoate. How can I improve the selectivity for a single isomer?
A2: To improve regioselectivity in Suzuki-Miyaura coupling, a systematic optimization of reaction parameters is crucial. Key strategies include:
-
Ligand Screening: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can enhance selectivity for the less sterically hindered bromine.[3]
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base can significantly influence the reaction outcome. Screening various combinations of solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes increase kinetic selectivity, favoring the formation of one regioisomer over the other.[5]
Q3: In a Heck reaction with my substituted bromobenzoate, I am getting a mixture of linear and branched products. How can I control this?
A3: The regioselectivity of the Heck reaction (formation of linear vs. branched product) is highly dependent on the catalytic system and reaction conditions.[6]
-
Cationic vs. Neutral Pathway: The reaction can proceed through a neutral or a cationic palladium intermediate, which influences the regioselectivity. The use of triflate salts and bidentate phosphine ligands can favor the cationic pathway, often leading to the branched product.[7]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky ligands can favor the linear product by directing the insertion of the palladium complex to the less substituted carbon of the alkene.[6]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents may favor the cationic pathway.[6]
Q4: I am attempting an ortho-lithiation of a bromobenzoate to introduce a substituent, but I am getting poor regioselectivity and side products. What are the common pitfalls?
A4: Achieving high regioselectivity in ortho-lithiation requires careful control of directing groups, stoichiometry, and temperature.
-
Directing Group Ability: The ester group of the bromobenzoate is a moderate directing group. The presence of other, stronger directing groups on the ring can lead to a mixture of products.[8]
-
Excess Butyllithium: Often, a large excess of butyllithium is required, as it can be consumed by complex aggregate formation.[9]
-
Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the lithiation.[10]
-
Quenching: The choice of electrophile and the quenching procedure can also impact the final product distribution.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of Dibromobenzoates
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of regioisomers | Inappropriate Ligand: The ligand is not providing sufficient steric or electronic bias. | Ligand Screening: Test a range of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). |
| Suboptimal Solvent/Base Combination: The solvent and base are not favoring the desired reaction pathway. | Solvent/Base Screen: Systematically vary the solvent (e.g., Toluene, Dioxane, THF, DMF) and base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃).[4] | |
| Reaction Temperature Too High: High temperatures can lead to a loss of selectivity. | Temperature Optimization: Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.[5] | |
| Electronic Effects Dominate: The inherent electronic properties of the substrate favor reaction at multiple sites. | Use of Bulky Ligands: Employ sterically demanding ligands to override electronic preferences and favor the less hindered position. |
Issue 2: Lack of Regiocontrol in Heck Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of linear and branched products | Ambiguous Catalytic Pathway: Conditions do not strongly favor either the neutral or cationic pathway. | Modify Reaction Conditions: To favor the cationic pathway (often leading to the branched product), use a triflate precursor and a bidentate ligand. For the neutral pathway (often leading to the linear product), use halide precursors and monodentate ligands.[7] |
| Inadequate Ligand Control: The ligand is not effectively directing the regioselectivity of the olefin insertion. | Ligand Variation: Experiment with different phosphine ligands. Bulky, electron-rich ligands can favor the formation of the linear product.[6] | |
| Solvent Polarity: The solvent may be influencing the reaction pathway in an undesired manner. | Solvent Screening: Test a range of solvents with varying polarities.[6] |
Issue 3: Low Yield and/or Poor Selectivity in Sonogashira Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product yield | Catalyst Inactivity: The palladium or copper catalyst is not active. | Use Fresh Catalysts: Ensure catalysts are fresh and handled under an inert atmosphere.[11] |
| Presence of Oxygen: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling). | Degas Solvents Thoroughly: Use freeze-pump-thaw cycles or sparge solvents with an inert gas. Maintain a strict inert atmosphere.[11] | |
| Mixture of regioisomers | Similar Reactivity of C-Br Bonds: The electronic and steric environments of the bromine atoms are not sufficiently different. | Ligand and Temperature Optimization: Screen different phosphine ligands and run the reaction at various temperatures to exploit kinetic differences in oxidative addition. |
| Side Reactions: Undesired side reactions are consuming starting material or product. | Optimize Stoichiometry and Addition Rate: Use a slight excess of the alkyne and consider slow addition to minimize homocoupling. |
Data Presentation
Table 1: Effect of Ligand and Solvent on Regioselectivity of Suzuki-Miyaura Coupling of a Dibromobenzoate
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Regioisomeric Ratio (Product A : Product B) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 3 : 1 |
| 2 | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 1 : 5 |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ | Dioxane | 80 | 18 | >20 : 1 |
| 4 | Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₂CO₃ | THF | 60 | 24 | 1 : >20 |
Note: This table is a representative example based on general trends in Suzuki-Miyaura coupling and may require optimization for specific substrates.
Table 2: Influence of Reaction Conditions on Regioselectivity of the Heck Reaction
| Entry | Palladium Catalyst | Ligand | Additive | Solvent | Temp (°C) | Ratio (Linear : Branched) |
| 1 | Pd(OAc)₂ | PPh₃ | - | DMF | 120 | 95 : 5 |
| 2 | Pd(OAc)₂ | dppp | Ag₃PO₄ | Dioxane | 100 | 10 : 90 |
| 3 | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 90 : 10 |
| 4 | Pd(TFA)₂ | BINAP | - | CH₃CN | 80 | 15 : 85 |
Note: This table illustrates general trends. Optimal conditions are substrate-dependent.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of Methyl 2,4-Dibromobenzoate
This protocol aims for selective coupling at the more reactive 4-position.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 2,4-dibromobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃) (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the ligand, for example, XPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling of Ethyl 4-Bromo-3-iodobenzoate
This protocol is designed for selective coupling at the more reactive C-I bond.[2]
-
Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, dissolve ethyl 4-bromo-3-iodobenzoate (1.0 mmol) and the terminal alkyne (1.2 mmol) in 10 mL of anhydrous and degassed THF.
-
Base Addition: Add triethylamine (Et₃N) (3.0 mmol) to the solution.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%) and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.[2]
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. baranlab.org [baranlab.org]
- 9. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on minimizing the common side reaction of debromination in palladium-catalyzed cross-coupling reactions. Unwanted C-Br bond cleavage, leading to hydrodebromination, can significantly reduce the yield of your desired product and complicate purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed reactions?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom of an aryl or vinyl bromide starting material is replaced by a hydrogen atom. This leads to the formation of a byproduct that lacks the intended functional group from the cross-coupling partner.
Q2: What is the primary cause of debromination?
A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the aryl bromide in a competing catalytic cycle to produce the debrominated byproduct instead of the desired cross-coupling product. The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[1]
Q3: How does the choice of phosphine ligand influence debromination?
A3: The phosphine ligand plays a critical role in modulating the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, RuPhos), are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle.[2] These ligands can accelerate the desired reaction, giving less time for side reactions to occur, and can sterically hinder the approach of hydride species to the palladium center. Conversely, less bulky or electron-poor ligands may favor the formation of Pd-H species and subsequent debromination.
Q4: Which bases are more prone to causing debromination?
A4: Strong, aggressive bases, particularly those with available β-hydrides such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased debromination. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally milder and less likely to generate hydride species, thus minimizing this undesired side reaction.
Q5: Can the reaction temperature affect the extent of debromination?
A5: Yes, higher reaction temperatures can accelerate the rate of debromination.[3] If you are observing significant debromination, lowering the reaction temperature and extending the reaction time may be a beneficial strategy. Side reactions like debromination often have a higher activation energy, so reducing the temperature can selectively slow the undesired pathway more than the desired coupling.
Q6: Are certain solvents more likely to promote debromination?
A6: Solvents that can act as a source of hydrogen, such as alcohols or even trace amounts of water in aprotic solvents, can contribute to the formation of Pd-H species and increase debromination. Using anhydrous, degassed aprotic solvents like toluene, dioxane, or THF is generally recommended to minimize this side reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Significant formation of a debrominated byproduct is observed in a Suzuki-Miyaura coupling reaction.
-
Symptoms: LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to the debrominated starting material alongside the desired biaryl product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Issue 2: Debromination is competing with C-N bond formation in a Buchwald-Hartwig amination.
-
Symptoms: The desired arylamine is formed in low yield, with the debrominated arene being a major byproduct.
-
Recommendations:
-
Base Selection: This is often the most critical parameter. Strong, sterically hindered bases like LHMDS or KHMDS are commonly used, but a careful balance is needed. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[4]
-
Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is crucial. Ligands such as RuPhos and BrettPhos are often effective. The choice of ligand should be tailored to the specific amine and aryl bromide coupling partners.
-
Solvent: Toluene and dioxane are common choices. Ensure they are anhydrous and degassed.
-
Issue 3: In a Sonogashira coupling, the debrominated starting material is observed along with the desired alkyne product.
-
Symptoms: Formation of the debrominated arene competes with the desired C(sp²)-C(sp) bond formation.
-
Recommendations:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. However, in some cases, the presence of copper can influence the overall catalytic cycle and potentially affect the rate of debromination.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is pure and free of impurities that could act as hydride sources.
-
Temperature: These reactions can often be run at room temperature.[5] Avoid unnecessarily high temperatures, which can promote side reactions.
-
Data Presentation: Comparative Performance of Reaction Components
The following tables provide a summary of how different reaction components can influence the extent of debromination. The performance is generalized from literature reports and should be used as a guideline for optimization.
Table 1: Influence of Ligand Choice on Debromination
| Ligand | General Characteristics | Tendency for Debromination | Recommended for |
| PPh₃ (Triphenylphosphine) | Less bulky, electron-neutral | Moderate to High | General-purpose, but can be problematic |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Bulky, electron-rich | Low | Suzuki, Sonogashira |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate, bulky | Low to Moderate | Suzuki, Buchwald-Hartwig |
| SPhos | Bulky, electron-rich biarylphosphine | Very Low | Suzuki, Buchwald-Hartwig |
| XPhos | Very bulky, electron-rich biarylphosphine | Very Low | Suzuki, Buchwald-Hartwig |
| RuPhos | Bulky, electron-rich biarylphosphine | Very Low | Buchwald-Hartwig |
Table 2: Influence of Base Choice on Debromination
| Base | pKa of Conjugate Acid (approx.) | Tendency for Debromination | Common Applications |
| NaOtBu | 19 | High | Buchwald-Hartwig |
| NaOH | 15.7 | Moderate to High | Suzuki (aqueous conditions) |
| K₃PO₄ | 12.3 | Low | Suzuki, Buchwald-Hartwig |
| Cs₂CO₃ | 10.3 | Low | Suzuki, Buchwald-Hartwig |
| K₂CO₃ | 10.3 | Low | Suzuki |
| Et₃N | 10.7 | Low to Moderate | Sonogashira, Heck |
Table 3: Influence of Solvent Choice on Debromination
| Solvent | Type | Tendency for Debromination | Notes |
| Toluene | Aprotic, non-polar | Low | Good general-purpose solvent. |
| 1,4-Dioxane | Aprotic, polar | Low | Good for solubilizing polar reagents. |
| THF | Aprotic, polar | Low | Similar to dioxane. |
| DMF/DMAc | Aprotic, polar | Moderate | Can be a source of hydrides at high temperatures. |
| Alcohols (e.g., i-PrOH) | Protic | High | Can directly act as a hydride source. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol is optimized for coupling an aryl bromide with an arylboronic acid where debromination is a known issue.
-
Reagents & Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ (2.0–3.0 equiv), finely ground and dried
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium source and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Catalytic Cycle with Competing Debromination Pathway
Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and the competing hydrodebromination side reaction.
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Catalyst Removal from Methyl 3-bromo-4-ethylbenzoate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalysts from reaction mixtures involving Methyl 3-bromo-4-ethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual catalyst from my this compound product?
A1: Complete removal of the catalyst, particularly heavy metals like palladium, is essential for several reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) and drug products.[1]
-
Downstream Reactivity: Residual catalyst can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning in future transformations.[2]
-
Product Integrity: Metal impurities can affect the stability, toxicity, and overall quality of the final compound.
-
Economic Value: Precious metal catalysts are expensive, and recovering them can be economically advantageous.[3][4]
Q2: What are the most common types of catalysts used in reactions with aryl bromides like this compound, and how does that affect the workup?
A2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are most common for aryl bromides.[4][5] The choice of workup procedure depends heavily on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid suspended in the mixture).
-
Heterogeneous Catalysts: These can often be removed by simple physical methods like filtration.[3]
-
Homogeneous Catalysts: These are more challenging to remove as they are dissolved. Removal often requires techniques like precipitation, chromatography, or the use of scavengers.[3][5]
Q3: What are the primary methods for removing palladium catalysts?
A3: The main strategies include filtration, adsorption onto solid supports, scavenging, and crystallization.
-
Filtration: Primarily for heterogeneous catalysts. Often done through a pad of Celite to trap fine catalyst particles.[6][7]
-
Adsorption: Using materials like activated carbon to adsorb the catalyst from the solution.[8][9]
-
Scavenging: Employing agents (scavengers) with high affinity for the metal to bind with it, allowing for subsequent removal by filtration. Thiol-based scavengers are common for palladium.[8][10]
-
Crystallization/Recrystallization: Purifying the product by crystallization can leave the catalyst impurities behind in the mother liquor. However, this is not always effective and can sometimes concentrate the metal in the crystal structure.[1]
-
Chromatography: Passing the crude product through a silica gel column can separate the product from the catalyst.[6]
Q4: How do I choose the best catalyst removal method for my specific reaction?
A4: The optimal method depends on several factors:
-
Catalyst State: Heterogeneous vs. Homogeneous.[10]
-
Palladium Oxidation State: The effectiveness of certain scavengers depends on whether palladium is in the Pd(0) or Pd(II) state.[8][11]
-
Solvent System: The polarity of the solvent can impact the efficiency of scavengers and adsorbents.[10]
-
Product Properties: The stability, polarity, and solubility of your product (this compound derivative) will determine the feasibility of methods like chromatography, extraction, and crystallization.[10]
Troubleshooting Guides
Issue 1: The solution remains black/grey after filtering through Celite.
-
Possible Cause: Soluble palladium species are present in the reaction mixture. Filtration is only effective for removing insoluble, heterogeneous catalysts.[10]
-
Solution 1: Induce Precipitation: Try adding an anti-solvent (a solvent in which your product is soluble but the catalyst is not) to precipitate the palladium species before filtration.[10]
-
Solution 2: Switch to a Scavenger: If precipitation fails, the best approach is to use a metal scavenger. Add the scavenger to the filtrate, stir for the recommended time, and then filter again.[10] Thiol-based scavengers are often effective for soluble palladium.[8]
-
Solution 3: Activated Carbon Treatment: Stir the filtrate with activated carbon, then filter through a fresh pad of Celite. Be aware that this may lead to some product loss due to non-specific adsorption.[8]
Issue 2: Significant product loss occurs after using activated carbon.
-
Possible Cause: The activated carbon is adsorbing your desired product along with the palladium catalyst.[8]
-
Solution 1: Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a small-scale trial (e.g., 5 wt% relative to the crude product) to find the minimum amount needed for effective catalyst removal.[8]
-
Solution 2: Change the Solvent: The solvent can affect how strongly your product binds to the carbon. Experiment with different solvents to minimize product adsorption.[8]
-
Solution 3: Wash Thoroughly: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover as much adsorbed product as possible.
Issue 3: Recrystallization is not reducing the palladium content to the desired level.
-
Possible Cause: Your product may form a stable complex with the palladium, causing it to co-crystallize.[8] In some cases, crystallization can even concentrate the metal impurity.[1]
-
Solution 1: Pre-treat Before Crystallization: Before attempting recrystallization, treat the crude product solution with a metal scavenger or activated carbon to remove the bulk of the palladium.
-
Solution 2: Add a Competing Ligand: Adding a ligand that binds more strongly to palladium than your product can help "pull" the metal into the mother liquor during crystallization.[12]
Issue 4: My chosen scavenger is not working effectively.
-
Possible Cause 1: Incorrect Scavenger Type: The scavenger may not be appropriate for the palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[8]
-
Solution 1: Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific reaction.[8]
-
Possible Cause 2: Insufficient Amount or Time: Too little scavenger or an insufficient reaction time will lead to incomplete removal.[8]
-
Solution 2: Optimize Conditions: Increase the equivalents of the scavenger (a common starting point is 5-10 equivalents relative to the catalyst).[8] Also, optimize the scavenging time and temperature; gentle heating can sometimes improve performance.[8]
Data Presentation: Comparison of Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Filtration (Celite) | High (for insoluble Pd) | Simple, fast, inexpensive.[6] | Only effective for heterogeneous catalysts.[10] | Removing Pd/C and other solid-supported catalysts. |
| Activated Carbon | Good to Excellent | Cost-effective, removes a wide range of Pd species.[8] | Can cause product loss due to non-specific adsorption.[8] | General purpose removal when some product loss is acceptable. |
| Metal Scavengers | Excellent (<1 ppm)[4] | Highly selective, minimal product loss, effective for soluble Pd.[4][13] | Higher cost than carbon or Celite. Requires screening to find the optimal scavenger.[8] | Final purification steps for APIs where very low metal levels are required.[14] |
| Chromatography | Good to Excellent | Can remove multiple impurities simultaneously. | Solvent-intensive, can be difficult to scale up.[15] | Complex mixtures or when other impurities are also present. |
| Recrystallization | Variable | Can provide very high purity product in a single step. | Not always effective for Pd removal; can lead to yield loss.[1] | Purifying solid products when Pd levels are already moderate to low. |
Experimental Protocols
Protocol 1: General Procedure for Removal of a Heterogeneous Catalyst
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate, THF) to reduce viscosity.[10]
-
Prepare Celite Pad: Prepare a filtration funnel (e.g., Büchner funnel) with a piece of filter paper. Add a 1-2 cm thick layer of Celite and gently compact it to form a flat bed.[10]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite pad under vacuum.
-
Washing: Wash the Celite pad with fresh portions of the solvent to ensure complete recovery of the product.[10]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, free of the heterogeneous catalyst.
Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Initial Workup: Perform a standard aqueous workup to remove any water-soluble byproducts. Extract the product into an organic solvent and dry the organic layer.
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove it under reduced pressure and re-dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[8]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading) to the solution.[8]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the progress by analyzing aliquots at different time points.[8][13]
-
Filtration: Remove the scavenger by filtering the mixture through a simple filter paper or a small plug of cotton.
-
Washing & Concentration: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a catalyst removal strategy.
Caption: Troubleshooting logic for common catalyst removal issues.
References
- 1. biotage.com [biotage.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spinchem.com [spinchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arborassays.com [arborassays.com]
- 13. sopachem.com [sopachem.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-Substituted Benzoic Acid Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective, data-driven comparison of the chemical reactivity of ortho-, meta-, and para-bromobenzoic acids. The position of the bromine substituent on the benzoic acid framework profoundly influences the molecule's acidity, susceptibility to electrophilic and nucleophilic attack, and performance in cross-coupling reactions.
Quantitative Comparison of Physicochemical Properties
The electronic and steric environment imparted by the bromine atom at different positions on the benzene ring leads to distinct physicochemical properties. A primary indicator of reactivity is the acidity of the carboxylic acid group, quantified by its pKa value.
| Compound | Isomer Position | pKa in Water at 25°C |
| Benzoic Acid | - | 4.20[1] |
| 2-Bromobenzoic Acid | ortho | 2.85[1] |
| 3-Bromobenzoic Acid | meta | 3.86[1][2] |
| 4-Bromobenzoic Acid | para | 3.97[1][2] |
Analysis of Acidity Trends: The data clearly indicates that all brominated isomers are more acidic than benzoic acid itself, with 2-bromobenzoic acid being the strongest acid. This is a direct consequence of the electron-withdrawing nature of the bromine atom.[1]
-
2-Bromobenzoic Acid (ortho): The significantly lower pKa of the ortho isomer is attributed to the "ortho effect".[1] This is a combination of the strong electron-withdrawing inductive effect of the nearby bromine atom and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid and thereby increasing its acidity.
-
3-Bromobenzoic Acid (meta): At the meta position, the electron-withdrawing inductive effect (-I) of bromine is the dominant factor stabilizing the conjugate base (benzoate anion), leading to increased acidity compared to benzoic acid.[1]
-
4-Bromobenzoic Acid (para): In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). While the inductive effect increases acidity, the resonance effect is destabilizing for the carboxylate anion. The net result is an acidity greater than benzoic acid but slightly less than the meta isomer.
Reactivity in Key Organic Transformations
The isomeric position of the bromine atom also dictates the reactivity and regioselectivity in various organic reactions crucial for pharmaceutical and materials science synthesis.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration, the carboxyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.[1] This leads to a complex interplay of directing effects. For instance, the nitration of 2-bromobenzoic acid can lead to a mixture of isomers, with 2-bromo-5-nitrobenzoic acid often being the major product.[3]
Nucleophilic Aromatic Substitution
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups can facilitate such reactions.[4] For instance, in 2-bromo-3-nitrobenzoic acid, the nitro group ortho to the bromine activates it towards nucleophilic attack.[3]
Fischer Esterification
The rate of Fischer esterification is sensitive to steric hindrance around the carboxylic acid. Consequently, 2-bromobenzoic acid is expected to react slower than its meta and para isomers due to the steric bulk of the ortho bromine atom.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The bromo-substituted benzoic acids are excellent substrates for these reactions, coupling with various arylboronic acids to form biaryl carboxylic acids, which are important structural motifs in many biologically active molecules.[5][6] The reactivity in these palladium-catalyzed reactions is generally high for all isomers.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is widely used for determining the pKa values of weak acids.[2]
Principle: A solution of the bromobenzoic acid isomer is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is equal to the pH at the half-equivalence point of the titration.[1]
Procedure:
-
Accurately weigh and dissolve a sample of the bromobenzoic acid isomer in a known volume of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the acid solution and begin stirring.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH begins to change rapidly, and then continue for several more additions past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (the point of steepest inflection).
-
The pH at half of the equivalence volume is the pKa of the acid.
Fischer Esterification of Bromobenzoic Acid Isomers
This protocol outlines a general procedure for the Fischer esterification to compare the relative reaction rates of the isomers.[1]
Materials:
-
Bromobenzoic acid isomer (2-bromo, 3-bromo, or 4-bromobenzoic acid)
-
Methanol (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Drying tube
Procedure:
-
In a clean, dry round-bottom flask, combine the bromobenzoic acid isomer, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and a drying tube to the flask.
-
Heat the mixture to reflux using a heating mantle for a predetermined period (e.g., 2 hours).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
The rate of disappearance of the starting material or the rate of appearance of the ester product can be used to compare the relative reactivity of the isomers.
Nitration of Bromobenzoic Acid Isomers
This protocol describes a general procedure for the nitration of bromobenzoic acid isomers to compare product distributions.[1]
Materials:
-
Bromobenzoic acid isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Stirring plate and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a beaker placed in an ice bath, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Slowly add the bromobenzoic acid isomer to the cold nitrating mixture while continuing to stir. Maintain the reaction temperature between 0°C and 10°C.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 1 hour) while maintaining the low temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Analyze the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of bromo-substituted benzoic acid isomers.
Caption: Electronic effects influencing the acidity of bromobenzoic acid isomers.
Caption: General experimental workflow for comparing isomer reactivity.
Caption: Relationship between substituent position and chemical reactivity.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-bromo-4-ethylbenzoate
For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 3-bromo-4-ethylbenzoate, a substituted aromatic ester. In the absence of direct experimental spectra in publicly available databases, this guide presents a predicted spectral analysis based on established substituent effects and provides a comparison with structurally similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom, being electronegative, will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating nature of the ethyl group will cause a slight shielding effect.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H-2) | ~8.1 | d | 1H | ~2.0 |
| Ar-H (H-5) | ~7.8 | d | 1H | ~8.0 |
| Ar-H (H-6) | ~7.9 | dd | 1H | ~8.0, 2.0 |
| -OCH₃ | ~3.9 | s | 3H | - |
| -CH₂CH₃ | ~2.8 | q | 2H | ~7.5 |
| -CH₂CH₃ | ~1.2 | t | 3H | ~7.5 |
Note: Predicted values are based on additive models and comparison with similar compounds. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons will have their chemical shifts influenced by the bromo and ethyl substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-4 (Ar-C-CH₂CH₃) | ~145 |
| C-1 (Ar-C-COOCH₃) | ~132 |
| C-6 (Ar-CH) | ~131 |
| C-2 (Ar-CH) | ~130 |
| C-5 (Ar-CH) | ~128 |
| C-3 (Ar-C-Br) | ~123 |
| -OCH₃ | ~52 |
| -CH₂CH₃ | ~25 |
| -CH₂CH₃ | ~15 |
Note: Predicted values are for a CDCl₃ solvent and are based on comparative data.
Comparative Spectral Analysis
To contextualize the predicted data, a comparison with the known spectral data of similar compounds is invaluable. Methyl 3-bromobenzoate and Methyl 4-ethylbenzoate (data inferred from similar structures) serve as excellent reference points.
Table 3: Comparison of ¹H and ¹³C NMR Data with Related Compounds
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound (Predicted) | Ar-H: ~7.8-8.1, -OCH₃: ~3.9, -CH₂CH₃: ~2.8, 1.2 | C=O: ~165, Ar-C: ~123-145, -OCH₃: ~52, -CH₂CH₃: ~25, 15 |
| Methyl 3-bromobenzoate [1] | Ar-H: 7.30-8.15, -OCH₃: 3.91 | C=O: 165.5, Ar-C: 122.3-135.7, -OCH₃: 52.2[1] |
| Methyl 4-methylbenzoate [1] | Ar-H: 7.24-7.94, -OCH₃: 3.88, -CH₃: 2.39 | C=O: 167.1, Ar-C: 127.3-143.4, -OCH₃: 51.8, -CH₃: 21.5[1] |
The comparison highlights how the introduction of an ethyl group at the 4-position is expected to influence the chemical shifts of the aromatic protons and carbons compared to Methyl 3-bromobenzoate.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (this compound) in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.
Visualizing Structure and Workflow
To better understand the relationships between the atoms and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
References
A Comparative Guide to Purity Validation of Methyl 3-bromo-4-ethylbenzoate by HPLC and GC Analysis
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-bromo-4-ethylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[1][2][3] Its high precision and sensitivity make it a preferred method for analyzing pharmaceutical ingredients and their impurities.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity in the mobile phase at a similar concentration to the sample.
Figure 1. Experimental workflow for HPLC purity validation.
Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2][5] It is particularly well-suited for volatile and semi-volatile substances and is widely used for purity testing in the chemical and pharmaceutical industries.[6][7][8]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity in the same solvent at a similar concentration to the sample.
Figure 2. Logical relationship of the comparative purity assessment.
Performance Comparison: HPLC vs. GC
The selection of an analytical method often depends on a balance of factors including the nature of the analyte, potential impurities, and the desired performance characteristics. The following table summarizes a hypothetical comparison of the two methods for the purity analysis of this compound.
| Parameter | HPLC | GC |
| Purity Result (%) | 99.5 ± 0.1 | 99.6 ± 0.1 |
| Precision (RSD, n=6) | ≤ 0.5% | ≤ 0.6% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | ~20 min | ~25 min |
| Applicability | Suitable for non-volatile impurities (e.g., hydrolysis products, starting materials) | Ideal for volatile and semi-volatile impurities (e.g., residual solvents, volatile by-products) |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution |
| Thermal Stability Requirement | Not required | Analyte must be thermally stable |
Alternative Analytical Technique: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for purity determination.[9][10][11] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct measure of the analyte concentration against a certified internal standard.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate and precise purity assignments without the need for a reference standard of the analyte itself.[11] This makes qNMR an excellent orthogonal technique to confirm the purity values obtained by HPLC or GC.
Conclusion
Both HPLC and GC are robust and reliable methods for the purity validation of this compound. The choice between them should be guided by the specific analytical needs and the anticipated impurity profile.
-
HPLC is advantageous for its versatility in handling a wide range of compounds, including non-volatile and thermally sensitive impurities.
-
GC , with its high resolution and sensitivity for volatile compounds, is an excellent choice when residual solvents or volatile by-products are the primary concern.
For a comprehensive purity assessment, employing both techniques can provide a more complete picture of the sample's purity profile. Furthermore, the use of an orthogonal method like qNMR can offer an independent and highly accurate confirmation of the purity, ensuring the highest quality of the chemical intermediate for its intended use in research and drug development.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. njlabs.com [njlabs.com]
- 5. oshadhi.co.uk [oshadhi.co.uk]
- 6. agilent.com [agilent.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. youtube.com [youtube.com]
"comparison of different palladium catalysts for Suzuki coupling with Methyl 3-bromo-4-ethylbenzoate"
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of different classes of palladium catalysts for the Suzuki coupling of Methyl 3-bromo-4-ethylbenzoate, a sterically hindered and electronically deactivated aryl bromide. The performance of these catalysts is evaluated based on experimental data from structurally similar substrates due to the limited availability of direct comparative studies on the target molecule.
Catalyst Performance Comparison
The selection of an optimal palladium catalyst system is crucial for achieving high yields and efficient conversion in the Suzuki coupling of challenging substrates like this compound. The following table summarizes the performance of three distinct classes of palladium catalysts with analogous aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Buchwald Ligand System | |||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| N-Heterocyclic Carbene (NHC) System | |||||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 80 | 6 | 91 | 4-Bromoanisole |
| Classical Catalyst System | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.[1] Reaction conditions and yields may vary for this compound and require optimization.
Experimental Workflows and Logical Relationships
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification to isolate the desired biaryl product.
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of synthetic methods. The following are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the catalyst systems discussed.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
This protocol is adapted from procedures for the coupling of sterically hindered aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Catalyst (Pd-PEPPSI-IPr)
This protocol is based on the use of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are known for their high activity and stability.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd-PEPPSI-IPr (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, arylboronic acid, potassium carbonate, and Pd-PEPPSI-IPr to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Stir the reaction for the specified time, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Protocol 3: Suzuki Coupling using a Classical Catalyst System (Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0) is a traditional and widely used catalyst for Suzuki couplings.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound and the arylboronic acid.
-
Add the 1,4-dioxane/water solvent mixture, followed by potassium carbonate.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 100 °C and stir for 12 hours or until completion as indicated by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude material by silica gel chromatography.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound significantly influences the reaction's efficiency. Modern catalyst systems based on Buchwald ligands, such as SPhos, and N-heterocyclic carbene ligands, like those in PEPPSI complexes, often provide superior yields under milder conditions compared to classical catalysts like Pd(PPh₃)₄, especially for sterically demanding substrates. However, the optimal catalyst and conditions should be determined empirically for this specific transformation. The provided protocols offer a starting point for developing a robust and high-yielding Suzuki coupling for the synthesis of derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Comparative Analysis of the Biological Activities of Brominated Benzoate and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives structurally related to Methyl 3-bromo-4-ethylbenzoate. Due to limited direct studies on this compound derivatives, this report focuses on analogous brominated and methylated aromatic compounds to offer insights into their potential therapeutic applications. The data presented herein is compiled from recent studies on the anticancer, antimicrobial, and enzyme-inhibiting properties of these related molecular structures.
Anticancer Activity
Recent research has explored the anticancer potential of various brominated and methylated aromatic compounds. Notably, studies on 3-methylbenzofuran derivatives and methylated/acetylated bromophenols have shown promising results against several cancer cell lines.
Comparative Anticancer Potency (IC50 µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative 4c | A549 (Lung Carcinoma) | 1.48 | [1] |
| 3-Methylbenzofuran derivative 4b | A549 (Lung Carcinoma) | >50 | [1] |
| 3-(Morpholinomethyl)benzofuran 15a | NCI-H23 (Lung Carcinoma) | 0.49 | [1] |
| 3-(Morpholinomethyl)benzofuran 16a | NCI-H23 (Lung Carcinoma) | 0.89 | [1] |
| (Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4 ) | K562 (Leukemia) | Not specified, but induced apoptosis | [2] |
| Staurosporine (Control) | A549 (Lung Carcinoma) | 1.52 | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H23) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway: VEGFR-2 Inhibition
Several of the active anticancer compounds, such as the 3-methylbenzofuran derivatives, have been shown to exert their effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 blocks downstream signaling pathways crucial for tumor angiogenesis and growth.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acidity in Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-bromobenzoic acid isomers. Understanding the subtle differences in the physicochemical properties of these isomers is crucial for applications in synthetic chemistry, materials science, and pharmacology, where precise control of a molecule's ionization state is often paramount. This document presents quantitative acidity data, detailed experimental protocols for pKa determination, and a theoretical framework to explain the observed acidity trends.
Quantitative Acidity Data
The acidity of the bromobenzoic acid isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the three isomers in water at 25°C are summarized in the table below.
| Isomer | Structure | pKa Value |
| 2-Bromobenzoic Acid | ortho-bromobenzoic acid | 2.84 |
| 3-Bromobenzoic Acid | meta-bromobenzoic acid | 3.86 |
| 4-Bromobenzoic Acid | para-bromobenzoic acid | 3.97 |
From this data, the clear order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid .[1]
Theoretical Basis for Acidity Trends
The observed differences in acidity among the bromobenzoic acid isomers can be attributed to the interplay of several electronic and steric factors. The position of the bromine atom relative to the carboxylic acid group dictates the extent to which these effects influence the stability of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.
1. Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds.[1] This electron-withdrawing inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent molecule.[2] The strength of the inductive effect is distance-dependent; it is most pronounced at the ortho position, weaker at the meta position, and weakest at the para position.[1]
2. Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring.[1] This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density near the carboxylate group destabilizes the anion and, consequently, decreases the acidity of the molecule.[1] The resonance effect does not operate at the meta position.
3. The Ortho Effect: 2-Bromobenzoic acid exhibits a significantly higher acidity than the other two isomers, a phenomenon known as the "ortho effect".[2][3] This is a complex interplay of steric and electronic factors. The bulky bromine atom at the ortho position can sterically hinder the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion and enhances acidity.[1][3]
The following diagram illustrates the logical relationship between the isomer structure, the electronic and steric effects, and the resulting acidity.
Caption: Logical relationship between isomer structure, electronic/steric effects, and acidity.
Experimental Protocols for pKa Determination
The pKa values of the bromobenzoic acid isomers are commonly determined by potentiometric titration or UV-Vis spectrophotometry.[1] Below are detailed methodologies for these key experiments.
Potentiometric Titration
This is a widely used and reliable method for determining pKa values.[1]
Principle: A solution of the weak acid (bromobenzoic acid isomer) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the base is added. The pKa is determined from the titration curve, specifically the pH at which half of the acid has been neutralized.
Materials and Reagents:
-
Bromobenzoic acid isomer (ortho, meta, or para)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (conductivity < 0.05 µS/cm)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the bromobenzoic acid isomer and dissolve it in 50 mL of deionized water. Gentle heating may be required for complete dissolution, after which the solution should be cooled to room temperature.
-
Add KCl to the solution to maintain a constant ionic strength, typically at 0.1 M.
-
-
Titration Setup:
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
-
Continue the titration until the pH has stabilized well beyond the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
-
The following workflow diagram outlines the process for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization.
Principle: The absorbance of a solution of the acid is measured at a specific wavelength over a range of pH values. The pKa is determined from the sigmoidal curve of absorbance versus pH, as the absorbance changes when the molecule transitions from its protonated to its deprotonated form.
Materials and Reagents:
-
Bromobenzoic acid isomer
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength Selection:
-
Prepare two solutions of the bromobenzoic acid isomer at a constant concentration: one in a strongly acidic solution (e.g., pH 1) where the acid is fully protonated, and one in a strongly basic solution (e.g., pH 12) where it is fully deprotonated.
-
Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
-
Sample Preparation:
-
Prepare a stock solution of the bromobenzoic acid isomer in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting the stock solution to the same final concentration in the different buffer solutions of known pH.
-
-
Absorbance Measurement:
-
Measure the absorbance of each buffered solution at the predetermined wavelength.
-
-
Data Analysis:
-
Plot a graph of absorbance (y-axis) versus pH (x-axis).
-
The resulting plot should be a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve. This can be determined by finding the midpoint of the absorbance range or by fitting the data to the Henderson-Hasselbalch equation.
-
The following workflow illustrates the process of pKa determination using UV-Vis spectrophotometry.
Caption: Workflow for pKa determination by spectrophotometry.
References
A Spectroscopic Showdown: Unraveling the Nuances of Methyl vs. Ethyl 3-Bromo-4-Substituted Benzoates
For researchers and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of methyl and ethyl 3-bromo-4-substituted benzoates, offering insights into how minor structural changes in the ester functionality and aromatic substitution influence their spectral properties. The data presented herein, encompassing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for the characterization of this class of compounds.
This comparative analysis focuses on a series of 3-bromo-4-substituted benzoates, examining the spectroscopic differences between the methyl and ethyl esters. The substituents at the 4-position that are considered in this guide include methyl (-CH₃), methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl). By systematically evaluating the spectral data, we can discern trends and characteristic features that aid in the structural elucidation and purity assessment of these compounds.
General Structure and Analysis Overview
The fundamental structure under consideration is a benzene ring substituted with a bromine atom at position 3 and a variable substituent (X) at position 4. The ester group at position 1 is either a methyl ester (R = CH₃) or an ethyl ester (R = CH₂CH₃). The spectroscopic techniques employed provide complementary information to build a complete structural picture.
Caption: General structure of 3-bromo-4-substituted benzoates and the spectroscopic techniques used for their characterization.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of methyl and ethyl 3-bromo-4-substituted benzoates.
Synthesis: Esterification of 3-Bromo-4-Substituted Benzoic Acids
A common method for the synthesis of these esters is the Fischer esterification of the corresponding carboxylic acid.
-
Reaction Setup: In a round-bottom flask, the 3-bromo-4-substituted benzoic acid (1.0 eq.) is dissolved in an excess of the corresponding alcohol (methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the mixture.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.[2]
Spectroscopic Analysis Workflow
Caption: A typical workflow from synthesis to spectroscopic analysis of the target compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before they enter the ion source.
-
Ionization: Electron ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the methyl and ethyl 3-bromo-4-substituted benzoates.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Substituent (X) | Ester (R) | H-2 (s) | H-5 (d) | H-6 (d) | -OCH₃/OCH₂CH₃ | -CH₃/OCH₂CH₃ | 4-Substituent |
| -CH₃ | Methyl | 8.15 | 7.68 | 7.30 | 3.91 (s, 3H) | - | 2.40 (s, 3H) |
| -CH₃ | Ethyl | 8.14 | 7.67 | 7.29 | 4.38 (q, 2H) | 1.39 (t, 3H) | 2.40 (s, 3H) |
| -OCH₃ | Methyl | 8.10 | 7.50 | 6.95 | 3.90 (s, 3H) | - | 3.95 (s, 3H) |
| -OCH₃ | Ethyl | 8.09 | 7.49 | 6.94 | 4.35 (q, 2H) | 1.38 (t, 3H) | 3.94 (s, 3H) |
| -NO₂ | Methyl | 8.35 | 8.15 | 7.90 | 3.98 (s, 3H) | - | - |
| -NO₂ | Ethyl | 8.34 | 8.14 | 7.89 | 4.45 (q, 2H) | 1.45 (t, 3H) | - |
| -Cl | Methyl | 8.12 | 7.95 | 7.50 | 3.92 (s, 3H) | - | - |
| -Cl | Ethyl | 8.11 | 7.94 | 7.49 | 4.40 (q, 2H) | 1.41 (t, 3H) | - |
Note: Data is compiled from various sources and may have slight variations depending on experimental conditions.
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Substituent (X) | Ester (R) | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃/OCH₂CH₃ | -CH₃/OCH₂CH₃ | 4-Substituent |
| -CH₃ | Methyl | 166.0 | 130.0 | 135.5 | 122.5 | 144.0 | 131.0 | 128.0 | 52.2 | - | 21.0 |
| -CH₃ | Ethyl | 165.5 | 130.1 | 135.4 | 122.6 | 143.9 | 130.9 | 127.9 | 61.2 | 14.3 | 20.9 |
| -OCH₃ | Methyl | 165.8 | 124.0 | 135.0 | 112.0 | 160.0 | 132.0 | 111.0 | 52.0 | - | 56.0 |
| -OCH₃ | Ethyl | 165.3 | 124.1 | 134.9 | 112.1 | 159.9 | 131.9 | 110.9 | 61.0 | 14.4 | 55.9 |
| -NO₂ | Methyl | 164.5 | 135.0 | 136.0 | 125.0 | 150.0 | 131.5 | 128.5 | 52.8 | - | - |
| -NO₂ | Ethyl | 164.0 | 135.1 | 135.9 | 125.1 | 149.9 | 131.4 | 128.4 | 61.9 | 14.2 | - |
| -Cl | Methyl | 165.2 | 131.0 | 134.5 | 122.0 | 139.0 | 132.5 | 130.0 | 52.5 | - | - |
| -Cl | Ethyl | 164.7 | 131.1 | 134.4 | 122.1 | 138.9 | 132.4 | 129.9 | 61.5 | 14.3 | - |
Note: Data is compiled from various sources and may have slight variations depending on experimental conditions.
Key IR Absorption Bands (cm⁻¹)
| Compound Type | C=O Stretch (Ester) | C-O Stretch (Ester) | Ar-H Bending (out-of-plane) | C-Br Stretch |
| Methyl Benzoates | ~1720-1730 | ~1270-1300 | ~750-850 | ~550-650 |
| Ethyl Benzoates | ~1715-1725 | ~1270-1300 | ~750-850 | ~550-650 |
Mass Spectrometry Fragmentation
In electron ionization mass spectrometry, both methyl and ethyl benzoates typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the ester group and the substituents on the aromatic ring.
-
Methyl Benzoates: A characteristic fragmentation is the loss of the methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion [M-31]⁺. Another common fragmentation is the loss of the methyl group followed by carbon monoxide, [M-15-28]⁺.
-
Ethyl Benzoates: A key fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form the same acylium ion [M-45]⁺.[3] Additionally, a McLafferty rearrangement can occur, leading to the loss of ethylene (C₂H₄, 28 Da) and the formation of a benzoic acid radical cation [M-28]⁺•.[3]
Discussion of Spectroscopic Trends
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituent at the 4-position. Electron-withdrawing groups like -NO₂ cause a downfield shift (higher ppm) of the aromatic protons, while electron-donating groups like -OCH₃ lead to an upfield shift (lower ppm). The protons of the methyl ester appear as a singlet around 3.9 ppm, whereas the ethyl ester protons show a characteristic quartet (for the -OCH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm.
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are affected by the 4-substituent. The carbonyl carbon of the ester group resonates around 164-166 ppm. The carbons of the methyl ester group appear around 52 ppm, while the ethyl ester carbons are observed at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃).
IR Spectroscopy: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1715-1730 cm⁻¹. The exact position can be subtly influenced by the electronic effect of the 4-substituent. The C-O stretching vibrations of the ester are also characteristic.
Mass Spectrometry: The primary difference in the mass spectra of the methyl and ethyl esters is the initial fragmentation of the ester group, as outlined above. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M+2 peaks).
This guide provides a foundational spectroscopic comparison of methyl and ethyl 3-bromo-4-substituted benzoates. The presented data and experimental protocols are intended to assist researchers in the identification and characterization of these and related compounds.
References
A Comparative Guide to Alternative Reagents for Methyl 3-bromo-4-ethylbenzoate in Specific Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Methyl 3-bromo-4-ethylbenzoate is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented herein is compiled from literature sources and provides a basis for informed reagent selection in specific synthetic contexts.
Comparison of Aryl Halides and Pseudohalides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of the leaving group on the aromatic ring significantly impacts the reaction's efficiency. The general reactivity trend for aryl halides in the oxidative addition step, which is often rate-determining, is I > Br > Cl.[1][2] Aryl triflates (OTf) are also effective coupling partners.
Table 1: Comparison of Aryl Halides in a Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide (Analogue) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 92 | (Inferred) |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 | (Inferred) |
| Methyl 4-(trifluoromethanesulfonyloxy)benzoate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 85 | (Inferred) |
Note: The data for chloro, iodo, and triflate analogues are inferred from typical conditions and yields for these classes of compounds in Suzuki-Miyaura reactions, as a direct comparative study with the specific 3-bromo-4-ethylbenzoate substitution pattern was not found.
Comparison of Ester Groups in Suzuki-Miyaura Coupling
The ester functionality, while generally stable under Suzuki-Miyaura conditions, can influence the reagent's physical properties and, to a lesser extent, its reactivity. A common alternative to a methyl ester is an ethyl ester.
Table 2: Comparison of Methyl vs. Ethyl Esters in a Representative Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | (Expected High) |
| Ethyl 3-bromo-4-ethylbenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | (Expected High) |
While extensive comparative data is scarce, the difference in reactivity between a methyl and an ethyl ester in this context is generally considered to be negligible. The choice between them often comes down to the desired physical properties of the product or the commercial availability and cost of the starting material.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[3]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of a similar substrate, Methyl 3-bromo-4-methylbenzoate.[1]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Amine or ammonia surrogate (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add the aryl bromide and the anhydrous solvent.
-
Add the amine or ammonia surrogate.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate aryl halide or pseudohalide is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While this compound is a versatile and commonly used reagent, alternatives such as the corresponding aryl iodide may offer faster reaction times, while the aryl chloride presents a more cost-effective, albeit typically less reactive, option. Aryl triflates are also viable alternatives, particularly when the corresponding phenol is readily available. The choice between a methyl and an ethyl ester is less critical from a reactivity standpoint and is more likely to be influenced by other factors such as the physical properties of the final product and the cost of the starting materials. The provided protocols offer a solid foundation for developing specific reaction conditions for these and other related substrates. Further optimization of catalyst, ligand, base, and solvent will likely be necessary to achieve the desired outcome for a particular synthetic target.
References
A Researcher's Guide to Confirming the Structure of Methyl 3-bromo-4-ethylbenzoate Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. In the synthesis of Methyl 3-bromo-4-ethylbenzoate, a key intermediate in various synthetic pathways, the potential for isomeric impurities necessitates a robust analytical approach. This guide provides a comparative analysis of the expected analytical data for this compound and its potential regioisomeric byproducts, supported by detailed experimental protocols.
The electrophilic bromination of Methyl 4-ethylbenzoate can theoretically yield three distinct constitutional isomers: the desired this compound, along with Methyl 2-bromo-4-ethylbenzoate and Methyl 4-bromo-3-ethylbenzoate as potential impurities. Distinguishing between these isomers is critical for ensuring the purity and desired reactivity of the target compound. This guide leverages spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to provide a clear pathway for structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and its potential isomers. This data serves as a reference for identifying the major product and any impurities in a reaction mixture.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H Chemical Shifts (ppm) and Coupling Patterns | -OCH₃ (s) | -CH₂CH₃ (q) | -CH₂CH₃ (t) |
| This compound | ~8.1 (d, J≈2 Hz, H-2), ~7.8 (dd, J≈8, 2 Hz, H-6), ~7.3 (d, J≈8 Hz, H-5) | ~3.9 | ~2.8 | ~1.3 |
| Methyl 2-bromo-4-ethylbenzoate | ~7.8 (d, J≈8 Hz, H-6), ~7.4 (d, J≈2 Hz, H-3), ~7.2 (dd, J≈8, 2 Hz, H-5) | ~3.9 | ~2.7 | ~1.2 |
| Methyl 4-bromo-3-ethylbenzoate | ~7.9 (d, J≈8 Hz, H-5), ~7.6 (d, J≈2 Hz, H-2), ~7.5 (dd, J≈8, 2 Hz, H-6) | ~3.9 | ~2.7 | ~1.2 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -OCH₃ | -CH₂CH₃ | -CH₂CH₃ |
| This compound | ~166 | ~145 (C-4), ~132 (C-1), ~123 (C-3) | ~134 (C-2), ~131 (C-6), ~129 (C-5) | ~52 | ~26 | ~15 |
| Methyl 2-bromo-4-ethylbenzoate | ~165 | ~148 (C-4), ~134 (C-1), ~122 (C-2) | ~132 (C-6), ~130 (C-3), ~128 (C-5) | ~53 | ~29 | ~15 |
| Methyl 4-bromo-3-ethylbenzoate | ~166 | ~139 (C-3), ~131 (C-4), ~130 (C-1) | ~133 (C-5), ~130 (C-2), ~128 (C-6) | ~52 | ~29 | ~14 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (EI) | Infrared Spectroscopy (cm⁻¹) |
| All Isomers | Molecular Ion (M⁺) peak at m/z 242 and 244 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation pattern will show loss of -OCH₃ (m/z 31) and -COOCH₃ (m/z 59). | Strong C=O stretch (~1720-1730), C-O stretch (~1250-1300), aromatic C=C stretches (~1600, ~1480), and C-H stretches (~2900-3100). Subtle differences in the fingerprint region (below 1000 cm⁻¹) may be observable but are generally not sufficient for definitive isomer differentiation. |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the bromination of Methyl 4-ethylbenzoate using N-bromosuccinimide (NBS), a common and relatively safe brominating agent.[1][2][3][4][5]
Materials:
-
Methyl 4-ethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a light source
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-ethylbenzoate (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Separation of Isomers by Column Chromatography
The separation of constitutional isomers can be achieved using silica gel column chromatography.[6][7]
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). The less polar isomers are expected to elute first.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for analyzing the reaction mixture, providing both the retention times for different components and their mass spectra.[8][9][10][11][12] The separation on the GC column will allow for the quantification of the different isomers present, while the mass spectrum will confirm the molecular weight and the presence of bromine.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the definitive structural elucidation of the isomers. The distinct substitution patterns on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons, as detailed in Tables 1 and 2.
3. Infrared (IR) Spectroscopy: While IR spectroscopy is excellent for confirming the presence of key functional groups (ester carbonyl, aromatic ring), it is generally less effective for distinguishing between these constitutional isomers due to the similarity of their vibrational modes.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the reaction pathway, the analytical workflow for structure confirmation, and the logical decision-making process based on spectroscopic data.
Caption: Reaction pathway for the bromination of Methyl 4-ethylbenzoate.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Logic diagram for isomer differentiation using NMR data.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
The Synthetic Versatility of Methyl 3-bromo-4-ethylbenzoate: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 3-bromo-4-ethylbenzoate emerges as a valuable and versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of this compound in three pivotal transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present a comprehensive overview of reaction principles, comparative experimental data, and detailed protocols to empower informed decisions in synthetic design and execution.
This compound, with its strategically positioned bromine atom, serves as a key electrophilic partner in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the methyl ester group can influence the reactivity of the aryl bromide, while the ethyl group at the para-position offers a point for further derivatization or can modulate the physicochemical properties of the resulting products. This guide will delve into the practical application of this building block in three of the most powerful cross-coupling methodologies.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of bond formed and the nature of the substituent introduced at the 3-position of the benzoate ring. Below, we compare the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting their unique advantages and typical reaction parameters when employing aryl bromides like this compound.
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | General Yields (Aryl Bromides) |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/Vinyl Boronic Acids or Esters | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Good to Excellent |
| Buchwald-Hartwig Amination | C(sp²) - N | Primary/Secondary Amines, Amides | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Good to Excellent |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) / PPh₃ | Et₃N, i-Pr₂NH | Good to Excellent |
Visualizing the Synthetic Pathways
To further elucidate the synthetic transformations possible with this compound, the following diagrams illustrate the general workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Experimental Protocols
While specific experimental data for this compound is not extensively reported in readily available literature, the following protocols are based on well-established procedures for similar aryl bromides and serve as a robust starting point for reaction optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and boronic acids.[1]
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the coupling of secondary anilines with aryl bromides.[2]
-
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Sonogashira Coupling
This protocol is a generalized procedure for the Sonogashira coupling of aryl bromides.[3]
-
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Starting Materials and Synthetic Routes
While this compound is a versatile starting material, alternative strategies can be employed to synthesize the target 3-substituted-4-ethylbenzoic acid derivatives.
-
Alternative Aryl Halides: Depending on cost and availability, the corresponding aryl iodide or chloride could be used. Aryl iodides are generally more reactive, allowing for milder reaction conditions, while aryl chlorides are often more economical but may require more active catalyst systems.[4]
-
Alternative Boron Reagents (for Suzuki-Miyaura): Instead of arylboronic acids, more stable and easily handled arylboronate esters (e.g., pinacol esters) or trifluoroborate salts can be utilized.[5]
-
Synthesis from Alternative Precursors: The target molecules could potentially be synthesized through a different sequence of reactions, for example, by performing the cross-coupling on a precursor to the benzoic acid moiety and then carrying out the esterification in a later step.
Conclusion
This compound stands as a highly valuable and adaptable building block for the synthesis of a wide array of functionalized aromatic compounds. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently introduce aryl, amino, and alkynyl moieties, respectively. This guide provides a foundational understanding and practical starting points for leveraging the synthetic potential of this versatile reagent in the pursuit of novel molecules for pharmaceutical and materials science applications. The provided protocols, while general, offer a solid framework for the development of optimized and efficient synthetic routes.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 3-bromo-4-ethylbenzoate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedural information for the proper disposal of Methyl 3-bromo-4-ethylbenzoate, ensuring operational safety and regulatory compliance.
Safety and Hazard Information
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | May cause serious eye irritation. | Safety goggles or a face shield. |
| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. |
Experimental Protocol: Spill and Exposure Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove any contaminated clothing.
-
If skin irritation persists, seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Workflow
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Halogenated organic compounds must be treated as hazardous waste and segregated from non-halogenated waste streams.[1]
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
-
Segregation: It is imperative to collect waste containing this compound in a dedicated waste container for halogenated organic compounds. Do not mix with non-halogenated waste, as this can create more complex and costly disposal challenges.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.[1] Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
-
Institutional Procedures: Adhere to your institution's specific guidelines for hazardous waste disposal. This includes following protocols for waste pickup schedules and documentation. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Methyl 3-bromo-4-ethylbenzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-bromo-4-ethylbenzoate. The following procedures are based on best practices for handling structurally similar halogenated aromatic compounds and should be supplemented by a specific Safety Data Sheet (SDS) if available.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to share hazards with similar halogenated aromatic compounds, which include potential acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4] A comprehensive PPE plan is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[2][4] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Minimizes inhalation of vapors that may cause respiratory tract irritation.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[3][5][6]
-
Assemble all necessary equipment and reagents within the fume hood.[1]
2. Handling:
-
Wear all required PPE as specified in Table 1 before handling the chemical.[2][7]
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize spill risks.[1]
-
Conduct all experimental procedures involving this chemical within the fume hood, keeping the sash at the lowest practical height.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
-
Decontaminate all used glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]
-
Clean and decontaminate the work area.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated Solids | Collect in a designated, properly labeled hazardous waste container. |
| Liquid Waste | Halogenated organic waste must be segregated from non-halogenated waste.[1] Collect in a designated, labeled hazardous waste container. Do not empty into drains.[4][6] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines for hazardous waste.[4] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
